BI 653048
Description
Properties
IUPAC Name |
2-[(4R)-4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F4N3O4S/c1-4-35(33,34)19-8-13-7-15(30-18(13)11-29-19)10-22(32,23(25,26)27)12-21(2,3)17-6-5-14(24)9-16(17)20(28)31/h5-9,11,30,32H,4,10,12H2,1-3H3,(H2,28,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIFRJWXYUNPPV-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)CC(CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=NC=C2C(=C1)C=C(N2)C[C@](CC(C)(C)C3=C(C=C(C=C3)F)C(=O)N)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F4N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198784-72-3 | |
| Record name | BI-653048 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198784723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BI-653048 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ33EVH4KU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BI 653048: A Dissociated Glucocorticoid Receptor Agonist
Introduction
BI 653048 is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist that has been investigated for its anti-inflammatory properties.[1][2] A key characteristic of this compound is its nature as a "dissociated" GR agonist. This dissociation refers to its differential effects on the two primary modes of GR signaling: transrepression and transactivation.[3][4] The prevailing hypothesis is that the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression, while the undesirable metabolic and other side effects are linked to transactivation.[5][6] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, preclinical and clinical pharmacology, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism
The glucocorticoid receptor is a ligand-dependent transcription factor that, upon binding to an agonist, translocates to the nucleus to regulate gene expression.[4] This regulation occurs through two main pathways:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes. This pathway is associated with many of the metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory genes. This pathway is thought to be the primary driver of the anti-inflammatory effects of glucocorticoids.[5]
This compound is designed to preferentially induce transrepression over transactivation, with the aim of retaining anti-inflammatory efficacy while minimizing the side-effect profile associated with traditional glucocorticoids.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | This compound | Dexamethasone | Prednisolone | Notes |
| Glucocorticoid Receptor (GR) IC50 | 55 nM[1][7] | ~7.9 nM | Intermediate Potency[5][8] | This compound demonstrates potent binding to the glucocorticoid receptor. |
| IL-6 Inhibition (IC50) | 23 nM[7] | Potent inhibitor | Intermediate Potency | Inhibition of the pro-inflammatory cytokine IL-6 is a key marker of anti-inflammatory activity. |
| MMTV Transactivation (max. eff. %) | 33%[7] | 100% (reference) | High | MMTV promoter activation is a classic in vitro assay for GR transactivation. The lower maximal effect of this compound suggests reduced transactivation potential compared to dexamethasone. |
Table 2: In Vitro Selectivity and Safety Profile of this compound
| Parameter | This compound | Notes |
| Cytochrome P450 Inhibition (IC50) | ||
| CYP1A2 | >50 µM[7] | Low potential for drug-drug interactions mediated by these enzymes. |
| CYP2D6 | 41 µM[7] | |
| CYP2C9 | 12 µM[7] | |
| CYP2C19 | 9 µM[7] | |
| CYP3A4 | 8 µM[7] | |
| hERG Inhibition (IC50) | >30 µM[7] | Low risk of cardiac arrhythmia. |
| Selectivity against other Nuclear Receptors | >100-fold vs. MR and PR[4] | High selectivity for the glucocorticoid receptor over other steroid hormone receptors. |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Collagen-Induced Arthritis
| Dose | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores |
| 3 mg/kg | Nonsignificant decrease[1][2] | Nonsignificant decrease[1][2] |
| 10 mg/kg | 33% decrease[1][2] | 27% decrease[1][2] |
| 30 mg/kg | 87-96% decrease[1][2] | 87-96% decrease[1][2] |
| ED50 | Not specified | 14 mg/kg[1][2] |
Table 4: Clinical Pharmacodynamic Effects of this compound in Healthy Volunteers
| Biomarker | 200 mg this compound vs. 20 mg Prednisolone | Implication |
| Gene Expression | ||
| IL1R2, ITGB3, SDPR | Reduced expression[9] | Suggests a strong transrepression effect, leading to anti-inflammatory activity. |
| FKBP5, ZBTB16, DDIT4 | Comparable expression[9] | FKBP5 is a classic GR transactivation target gene, suggesting that this compound retains some transactivation activity, similar to prednisolone at the doses tested.[10] |
| Metabolic Parameters | ||
| C-peptide, Glucose, Insulin | Moderate changes compared to prednisolone[9] | Potentially a more favorable metabolic profile, consistent with the dissociated agonist concept. |
| Osteocalcin | Greater reduction[9] | Osteocalcin is a marker of bone formation, and its reduction is a known effect of glucocorticoids. The greater reduction with this compound in this study indicates that not all side-effect profiles may be improved. |
Experimental Protocols
In Vitro Assays
Glucocorticoid Receptor Binding Assay (Illustrative Protocol):
A common method to determine the IC50 for GR binding is a competitive binding assay.
-
Cell Line: A human cell line expressing the glucocorticoid receptor, such as A549 (lung carcinoma) or U-2 OS (osteosarcoma), is typically used.
-
Radioligand: A radiolabeled glucocorticoid, such as [3H]-dexamethasone, is used as the tracer.
-
Procedure:
-
Cells are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
After reaching equilibrium, the cells are washed to remove unbound ligand.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
IL-6 Inhibition Assay (Illustrative Protocol):
-
Cell Line: A cell line that produces IL-6 upon stimulation, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce IL-6 production.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with LPS.
-
After a set incubation period, the supernatant is collected.
-
The concentration of IL-6 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is the concentration of this compound that causes a 50% reduction in IL-6 production.
-
Preclinical In Vivo Model: Collagen-Induced Arthritis in Rats
The collagen-induced arthritis (CIA) model in rats is a widely used preclinical model for rheumatoid arthritis.
-
Induction:
-
Rats are immunized with an emulsion of bovine type II collagen and an adjuvant (e.g., Freund's incomplete adjuvant).
-
A booster immunization is typically given 7 days after the primary immunization.
-
-
Treatment:
-
This compound was administered orally once daily at doses of 3, 10, and 30 mg/kg.
-
-
Assessment:
-
The development and severity of arthritis are monitored through clinical scoring of paw swelling and inflammation.
-
At the end of the study (e.g., day 9), the animals are euthanized, and their joints are collected for histological analysis.
-
Histological parameters assessed include ankle inflammation, pannus formation, cartilage damage, and bone resorption.
-
Clinical Trial: Lipopolysaccharide (LPS) Challenge in Healthy Volunteers
A lipopolysaccharide (LPS) challenge is used to induce a transient systemic inflammatory response in healthy volunteers to assess the pharmacodynamic effects of anti-inflammatory drugs.
-
Study Design: A multiple parallel-arm dose study was conducted with an intravenous LPS challenge.
-
Procedure:
-
Healthy male subjects received either this compound or prednisolone.
-
Following drug administration, subjects were challenged with a low dose of intravenous LPS. The specific dose of LPS used in the this compound trials is not publicly detailed but is typically in the range of 1-2 ng/kg in similar studies.[11]
-
-
Pharmacodynamic Assessments:
-
Blood samples are collected at multiple time points before and after the LPS challenge.
-
Whole-blood gene expression analysis is performed to measure changes in the expression of GR target genes (e.g., IL1R2, ITGB3, SDPR, FKBP5, ZBTB16, DDIT4).
-
Levels of various biomarkers of inflammation (e.g., cytokines) and metabolic parameters (e.g., glucose, insulin, osteocalcin) are measured.
-
Visualizations
Signaling Pathway of a Dissociated Glucocorticoid Receptor Agonist
Caption: Dissociated GR agonism of this compound.
Experimental Workflow for the Evaluation of this compound
Caption: Evaluation workflow for this compound.
Conclusion
This compound exemplifies the therapeutic strategy of developing dissociated glucocorticoid receptor agonists to separate the anti-inflammatory benefits of GR activation from its associated side effects. Its mechanism of action is centered on the preferential activation of the transrepression pathway over the transactivation pathway. Preclinical studies in a rat model of arthritis demonstrated its anti-inflammatory efficacy, and Phase I clinical trials in healthy volunteers confirmed its pharmacodynamic effects on gene expression, showing a reduction in the expression of pro-inflammatory genes.[1][2][9] While this compound demonstrated comparable anti-inflammatory efficacy to prednisolone in the clinical setting, it did not fully dissociate from all undesirable glucocorticoid-related effects, such as the reduction in osteocalcin.[9] This in-depth analysis of its mechanism of action provides valuable insights for researchers and drug development professionals working on next-generation anti-inflammatory therapies.
References
- 1. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of suppressive potency between prednisolone and prednisolone sodium succinate against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. glpbio.com [glpbio.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Relative immunosuppressive potency of various corticosteroids measured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical profile of the functionally selective glucocorticoid receptor agonist this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene–Stress–Epigenetic Regulation of FKBP5: Clinical and Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BI 653048: A Selective Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI 653048 is a nonsteroidal, selective glucocorticoid receptor (GR) agonist that has been investigated for its potential to deliver the anti-inflammatory benefits of traditional glucocorticoids with a more favorable side-effect profile. As a "dissociated" agonist, this compound is designed to preferentially mediate the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction: The Rationale for a Selective Glucocorticoid Receptor Agonist
Glucocorticoids are highly effective anti-inflammatory and immunosuppressive agents, but their long-term use is limited by a range of adverse effects, including metabolic disturbances, osteoporosis, and skin atrophy. These effects are primarily attributed to the broad mechanism of action of the glucocorticoid receptor, which involves both transactivation and transrepression of gene expression. The development of selective glucocorticoid receptor agonists (SEGRAs) like this compound aims to dissociate these two pathways, thereby retaining the desired anti-inflammatory effects while minimizing the undesirable side effects.[1][2][3][4]
Mechanism of Action: Transrepression vs. Transactivation
The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates to the nucleus. The therapeutic anti-inflammatory effects of glucocorticoids are largely mediated by transrepression , where the GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. In contrast, many of the adverse effects are linked to transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased expression.[2][3]
This compound is designed as a dissociated agonist, meaning it preferentially induces a conformational change in the GR that favors the monomeric state and subsequent transrepression, with reduced capacity to form homodimers and drive transactivation.[5]
Quantitative Data
In Vitro Activity
| Parameter | This compound | Reference |
| GR Binding IC50 (nM) | 55 | [5][6][7] |
| IL-6 Inhibition IC50 (nM) | 23 | [5][7] |
| MMTV Transactivation Max Efficacy (%) | 33 | [5][7] |
| Osteocalcin Expression Max Efficacy (%) | 39 | [5][7] |
In Vitro DMPK Parameters
| Parameter | Value | Reference |
| Aqueous Solubility (pH 6.8, µg/mL) | 30.7 | [5] |
| Caco-2 Permeability (10-6 cm/s) | 6 | [5] |
| Human Microsomal Stability (% QH) | 13 | [5] |
| Rat Microsomal Stability (% QH) | <6 | [5] |
| Human Plasma Protein Binding (%) | 96.1 | [5] |
| Rat Plasma Protein Binding (%) | 91.8 | [5] |
In Vivo Rat Pharmacokinetics
| Parameter | Value | Reference |
| Clearance (% QH) | 16.6 | [5] |
| Mean Residence Time (i.v., h) | 2.6 | [5] |
| Tmax (oral, h) | 1.7 | [5] |
| Cmax (oral, nM) | 1500 (at 10 mg/kg) | [5] |
| Bioavailability (%) | 44 | [5] |
Cytochrome P450 Inhibition
| Isoform | IC50 (µM) | Reference |
| CYP1A2 | >50 | [6][7] |
| CYP2D6 | 41 | [6][7] |
| CYP2C9 | 12 | [6][7] |
| CYP2C19 | 9 | [6][7] |
| CYP3A4 | 8 | [6][7] |
Experimental Protocols
Glucocorticoid Receptor Binding Assay (Competitive)
This protocol describes a representative method for determining the binding affinity of a test compound to the glucocorticoid receptor using a competitive binding assay format.
Methodology:
-
Reagent Preparation:
-
Recombinant human glucocorticoid receptor protein is diluted in an appropriate assay buffer.
-
A fluorescently labeled glucocorticoid ligand (tracer) is prepared at a fixed concentration.
-
This compound is serially diluted to create a range of concentrations.
-
-
Assay Procedure:
-
The assay is performed in a microplate format.
-
To each well, the assay buffer, the fluorescent ligand, and the serially diluted this compound are added.
-
The reaction is initiated by the addition of the GR protein.
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium.
-
-
Data Acquisition:
-
The fluorescence polarization of each well is measured using a plate reader. A high polarization value indicates that the fluorescent ligand is bound to the large GR protein, while a low polarization value indicates that it is unbound and tumbling freely in solution.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the concentration of this compound.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent ligand.
-
The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
In Vitro Cytokine Inhibition Assay (IL-6 & TNF-α)
This protocol outlines a general method for assessing the inhibitory effect of this compound on the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) or whole blood.
Methodology:
-
Cell Isolation and Culture:
-
Human PBMCs are isolated from whole blood using density gradient centrifugation.
-
Alternatively, fresh whole blood can be used directly.
-
-
Cell Stimulation and Treatment:
-
Cells are pre-incubated with various concentrations of this compound.
-
Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
-
The cells are incubated for a defined period (e.g., 4-24 hours) to allow for cytokine production and secretion.
-
-
Cytokine Measurement:
-
The cell culture supernatant or plasma is collected.
-
The concentrations of IL-6 and TNF-α are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The cytokine concentrations are plotted against the concentration of this compound.
-
The IC50 value, representing the concentration of this compound that causes 50% inhibition of cytokine production, is calculated.
-
In Vivo Efficacy: Rat Collagen-Induced Arthritis (CIA) Model
The CIA model in rats is a widely used preclinical model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.[8][9][10][11]
Methodology:
-
Induction of Arthritis:
-
Susceptible strains of rats (e.g., Lewis rats) are used.
-
Type II collagen is emulsified with an adjuvant (e.g., Freund's Incomplete Adjuvant).
-
On day 0, rats are immunized via intradermal injection at the base of the tail.
-
A booster injection is typically given on day 7.[11]
-
-
Treatment:
-
This compound is administered orally at different dose levels (e.g., 3, 10, and 30 mg/kg).[5]
-
Dosing can be prophylactic (starting before or at the time of immunization) or therapeutic (starting after the onset of clinical signs of arthritis).
-
-
Assessment of Disease:
-
Animals are monitored regularly for clinical signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness.
-
A clinical scoring system is used to quantify the severity of arthritis.
-
Body weight is also monitored as an indicator of general health.
-
-
Terminal Analysis:
-
At the end of the study, animals are euthanized, and hind paws are collected for histopathological analysis.
-
Joints are scored for inflammation, pannus formation, cartilage damage, and bone resorption.[9]
-
Results for this compound in Rat CIA Model:
-
At 3 mg/kg, there were nonsignificant decreases in histology parameters.
-
At 10 mg/kg, there were significant decreases in pannus and bone resorption.
-
At 30 mg/kg, all histological parameters were significantly decreased.[5]
Clinical Development: Phase I Studies in Healthy Volunteers
This compound was evaluated in three Phase I clinical trials in healthy male subjects to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[12][13]
Study Designs
-
Single Ascending Dose (SAD) Study (NCT02217644): The objective of a SAD study is to evaluate the safety, tolerability, and pharmacokinetics of single, increasing doses of a new drug. Small groups of subjects receive a single dose, and the dose is escalated in subsequent groups after the safety of the previous dose has been confirmed.[12][13]
-
Multiple Ascending Dose (MAD) Study (NCT02217631): In a MAD study, subjects receive multiple doses of the drug over a period of time. The objective is to assess the safety and pharmacokinetics of the drug after repeated administration and to determine how the drug accumulates in the body.[13][14]
-
Lipopolysaccharide (LPS) Challenge Study (NCT02224105): This study is designed to assess the in vivo pharmacodynamics and anti-inflammatory efficacy of this compound. Healthy volunteers are administered this compound or placebo, followed by a controlled intravenous challenge with LPS to induce a systemic inflammatory response. The effect of the drug on the inflammatory response is then measured.[13][15]
Key Clinical Findings
-
Pharmacodynamics:
-
Treatment with 200 mg of this compound resulted in a reduced expression of certain inflammatory genes (IL1R2, ITGB3, and SDPR) compared to 20 mg of prednisolone.[12][13]
-
The expression of other GR-responsive genes (FKBP5, ZBTB16, and DDIT4) was comparable between the two treatments.[12][13]
-
Changes in metabolic markers (C-peptide, glucose, and insulin) and cortisol levels were more moderate with this compound compared to prednisolone.[12][13]
-
A greater reduction in osteocalcin, a marker of bone formation, was observed with 200 mg of this compound compared to 20 mg of prednisolone.[12][13]
-
-
Efficacy:
-
Safety:
Conclusion
This compound is a selective glucocorticoid receptor agonist that has demonstrated potent anti-inflammatory effects in preclinical models and in a human LPS challenge study.[5][12][13] Its "dissociated" mechanism of action, which favors transrepression over transactivation, was designed to separate the therapeutic benefits of glucocorticoids from their undesirable side effects. While clinical data in healthy volunteers showed a modulation of some biomarkers that suggested a degree of dissociation, a clear separation of anti-inflammatory effects from all glucocorticoid-associated side effects could not be fully established.[13] Further research and clinical development would be necessary to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. toolbox.eupati.eu [toolbox.eupati.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. toolbox.eupati.eu [toolbox.eupati.eu]
- 8. Multiple Ascending Dose (MAD) Studies - BioPharma Services [biopharmaservices.com]
- 9. Safety and Pharmacokinetics of Single Ascending Doses and Multiple Ascending Doses of CS6253 in Healthy Volunteers [ctv.veeva.com]
- 10. Multiple ascending dose (MAD) – REVIVE [revive.gardp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. allucent.com [allucent.com]
- 13. Marine-Derived Steroids for Cancer Treatment: Search for Potential Selective Glucocorticoid Receptor Agonists/Modulators (SEGRAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intradermal lipopolysaccharide challenge as an acute in vivo inflammatory model in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
Unlocking Therapeutic Potential: A Technical Guide to Dissociated Glucocorticoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of dissociated glucocorticoid receptor agonists (SEGRAs), a promising class of anti-inflammatory compounds. By uncoupling the beneficial anti-inflammatory effects from the detrimental metabolic side effects of traditional glucocorticoids, SEGRAs offer a novel therapeutic strategy for a wide range of inflammatory and autoimmune diseases. This document delves into the core mechanism of action, presents key preclinical data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.
The Core Concept: Dissociating Transrepression from Transactivation
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. The therapeutic anti-inflammatory actions of glucocorticoids are primarily mediated through a mechanism known as transrepression . In this process, the GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][2] This leads to the suppression of pro-inflammatory gene expression.
Conversely, many of the undesirable side effects of glucocorticoids, including osteoporosis, hyperglycemia, and skin atrophy, are attributed to transactivation .[2][3][4] This process involves the GR homodimer binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to their increased transcription.[2][4]
Dissociated glucocorticoid receptor agonists, also known as Selective Glucocorticoid Receptor Agonists (SEGRAs), are designed to preferentially induce transrepression while having minimal transactivation activity.[2][5][6] This selective modulation of GR signaling is the cornerstone of their improved therapeutic index.[2][6]
Signaling Pathways: Classical vs. Dissociated GR Agonism
The following diagrams illustrate the distinct signaling pathways activated by classical glucocorticoids versus dissociated GR agonists.
Caption: Classical glucocorticoid signaling pathway.
Caption: Dissociated GR agonist (SEGRA) signaling pathway.
Quantitative Pharmacology of Dissociated GR Agonists
The following tables summarize the in vitro pharmacological profiles of representative dissociated GR agonists compared to classical glucocorticoids.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Binding IC50 (nM) |
| Dexamethasone | 14 ± 6 |
| Prednisolone | 68 ± 30 |
| ZK 216348 | 20.3 ± 2.6 |
| GRM-01 | 12 |
Data for ZK 216348 and GRM-01 from references[7][8].
Table 2: In Vitro Transrepression and Transactivation Activity
| Compound | Transrepression (IL-8 Inhibition IC50, nM) | Transrepression (IL-8 Inhibition Efficacy, %) | Transactivation (TAT Induction EC50, nM) | Transactivation (TAT Induction Efficacy, %) |
| Dexamethasone | 2.6 ± 0.6 | 82 ± 4 | 1.8 ± 0.5 | 100 |
| Prednisolone | 37 ± 11 | 93 ± 2 | 11 ± 4 | 100 |
| ZK 216348 | 36 ± 12 | 87 ± 5 | >1000 | 10 ± 3 |
| GRM-01 | - | - | 60.2 | 31.8 |
Data for ZK 216348 and GRM-01 from references[7][8]. TAT: Tyrosine Aminotransferase.
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of dissociated GR agonists.
Radioligand Binding Assay for GR Affinity
Objective: To determine the binding affinity of a test compound for the glucocorticoid receptor.
Methodology:
-
Receptor Source: Cytosol preparations from Sf9 cells infected with a recombinant baculovirus encoding the human glucocorticoid receptor are used as the source of the receptor.[7]
-
Radioligand: [³H]dexamethasone is used as the radiolabeled ligand.
-
Assay Procedure:
-
A constant concentration of [³H]dexamethasone is incubated with the GR-containing cytosol preparation.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the GR.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled dexamethasone.
-
After incubation, bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]dexamethasone (IC50) is calculated using non-linear regression analysis.
Luciferase Reporter Gene Assay for Transactivation and Transrepression
Objective: To quantify the ability of a compound to induce GR-mediated transactivation and transrepression.
Methodology:
-
Cell Line: A suitable mammalian cell line, such as CV-1 or CEM, is used.[4][9]
-
Plasmids:
-
Transactivation Assay: Cells are transiently transfected with a plasmid containing a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a GRE-containing promoter (e.g., MMTV promoter).
-
Transrepression Assay: Cells are transfected with a GR expression vector and a reporter plasmid where the luciferase gene is driven by a promoter responsive to NF-κB or AP-1.
-
-
Assay Procedure:
-
Transfected cells are treated with a range of concentrations of the test compound.
-
For the transrepression assay, cells are also stimulated with an inflammatory agent (e.g., TNF-α or PMA) to activate the NF-κB or AP-1 pathway.
-
After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis:
-
Transactivation: The concentration of the compound that produces 50% of the maximal luciferase induction (EC50) is determined.
-
Transrepression: The concentration of the compound that inhibits 50% of the inflammation-induced luciferase activity (IC50) is calculated.
-
In Vivo Model of Acute Inflammation: LPS-Induced Cytokine Release
Objective: To evaluate the in vivo anti-inflammatory efficacy of a dissociated GR agonist.
Methodology:
-
Animal Model: Mice are commonly used for this model.
-
Induction of Inflammation: A systemic inflammatory response is induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[3]
-
Treatment: The test compound or vehicle is administered to the animals (e.g., orally or i.p.) at a specified time before or after the LPS challenge.
-
Endpoint Measurement: At a predetermined time point after LPS administration, blood samples are collected, and the plasma levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine release by the test compound compared to the vehicle-treated group is calculated.
Experimental and Screening Workflow
The following diagram outlines a typical workflow for the discovery and characterization of dissociated GR agonists.
Caption: A typical screening cascade for SEGRA identification.
Clinical Development and Future Perspectives
Several dissociated GR agonists have entered clinical trials, with some showing promising early results in terms of biomarker modulation and topical applications.[1] However, the development of a systemically available SEGRA with a significantly improved safety profile over classical glucocorticoids remains a key objective in the field.[1] Ongoing research is focused on further refining the selectivity of these compounds and translating their preclinical promise into clinical reality for patients with a variety of inflammatory disorders. While some clinical trials for compounds like fosdagrocorat and mapracorat have been put on hold, the knowledge gained from these studies continues to inform the development of next-generation SEGRAs.[10] The quest for a safer glucocorticoid therapy continues, with dissociated GR agonists representing a major step forward in this endeavor.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pnas.org [pnas.org]
- 3. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 4. Combination of a selective activator of the glucocorticoid receptor Compound A with a proteasome inhibitor as a novel strategy for chemotherapy of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. models of inflammation [zp2.hub.inrae.fr]
- 7. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel selective glucocorticoid receptor modulator GRM-01 demonstrates dissociation of anti-inflammatory effects from adverse effects on glucose and bone metabolism [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. ijpras.com [ijpras.com]
BI 653048: A Dissociated Profile of Transrepression and Transactivation
For Researchers, Scientists, and Drug Development Professionals
BI 653048 is a selective, non-steroidal glucocorticoid receptor (GR) agonist that has garnered attention for its "dissociated" pharmacological profile.[1] This technical guide delves into the core of its mechanism, exploring the fine balance between its anti-inflammatory effects, primarily mediated by transrepression, and its potential for side effects, often linked to transactivation. The development of such selective glucocorticoid receptor modulators (SEGRMs) represents a significant effort to improve the therapeutic index of glucocorticoids, aiming to retain their potent anti-inflammatory properties while minimizing adverse effects like metabolic disturbances and osteoporosis.[2][3]
Quantitative Data Summary
The following tables provide a structured overview of the available quantitative data for this compound, facilitating a clear comparison of its activity in various assays.
In Vitro Activity
| Parameter | Value | Description |
| GR Binding IC50 | 55 nM | Concentration required to inhibit 50% of radioligand binding to the glucocorticoid receptor.[4] |
| IL-6 Inhibition IC50 | 23 nM | Concentration required to inhibit 50% of TNF-α-stimulated IL-6 production in A549 cells, a measure of transrepression.[5] |
| IL-6 Inhibition Max. Efficacy | 88% | Maximum inhibition of IL-6 production compared to dexamethasone (defined as 100%).[1] |
| MMTV Max. Efficacy | 33% | Maximum activation of the MMTV promoter, a GRE-driven reporter assay for transactivation, compared to dexamethasone.[1] |
| Osteocalcin Max. Efficacy | 39% | Maximum inhibition of osteocalcin expression, a marker for potential osteoporosis risk (transactivation-mediated), compared to dexamethasone.[1] |
In Vivo Efficacy (Rat Collagen-Induced Arthritis Model)
| Dose | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores |
| 3 mg/kg | Non-significant decrease | Non-significant decrease |
| 10 mg/kg | 33% decrease (significant) | 27% decrease (significant) |
| 30 mg/kg | 87-96% decrease (significant) | Significant decrease |
| ED50 | Not Reported | 14 mg/kg |
Data from a 9-day study with daily oral administration.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Glucocorticoid Receptor (GR) Binding Assay
Objective: To determine the binding affinity of this compound to the human glucocorticoid receptor.
Methodology:
-
Receptor Source: Cytosol preparations from Sf9 cells infected with a recombinant baculovirus encoding the human GR are used.
-
Radioligand: A radiolabeled glucocorticoid, such as [3H]-dexamethasone, is used as the tracer.
-
Assay Principle: The assay is based on the principle of competitive binding. A fixed concentration of the radioligand is incubated with the GR preparation in the presence of increasing concentrations of the test compound (this compound).
-
Incubation: The binding reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
IL-6 Inhibition Assay (Transrepression)
Objective: To assess the ability of this compound to repress the expression of the pro-inflammatory cytokine IL-6.
Methodology:
-
Cell Line: Human lung adenocarcinoma A549 cells, which endogenously express the GR, are commonly used.
-
Stimulation: Cells are stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), to induce the expression and secretion of IL-6.
-
Treatment: Cells are co-treated with the inflammatory stimulus and varying concentrations of this compound or a reference glucocorticoid (e.g., dexamethasone).
-
Incubation: The cells are incubated for a sufficient period to allow for IL-6 production and secretion into the cell culture supernatant.
-
Quantification: The concentration of IL-6 in the supernatant is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of IL-6 production, is determined. The maximum efficacy is calculated relative to the maximal inhibition achieved with the reference compound.
MMTV Reporter Gene Assay (Transactivation)
Objective: To measure the ability of this compound to activate gene transcription through glucocorticoid response elements (GREs).
Methodology:
-
Cell Line: A suitable host cell line is transiently or stably transfected with two plasmids.
-
Reporter Plasmid: This plasmid contains a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a promoter containing multiple copies of the Mouse Mammary Tumor Virus (MMTV) long terminal repeat, which is rich in GREs.
-
GR Expression Plasmid: If the host cell line does not express sufficient levels of the GR, a second plasmid encoding the human GR is co-transfected.
-
Treatment: Transfected cells are treated with varying concentrations of this compound or a reference glucocorticoid.
-
Incubation: Cells are incubated to allow for GR activation, binding to the MMTV promoter, and expression of the reporter gene.
-
Lysis and Detection: Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The maximal efficacy of this compound is expressed as a percentage of the maximal activation achieved with the reference glucocorticoid.
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the core concepts of GR signaling and the experimental approach to characterizing compounds like this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
BI 653048: A Technical Guide to a Dissociated Non-Steroidal Glucocorticoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BI 653048, a selective, non-steroidal glucocorticoid receptor (GR) agonist. The information presented herein is intended to support research and development efforts in the fields of immunology, inflammation, and drug discovery.
Chemical Structure and Properties
This compound is a synthetic, non-steroidal small molecule with a molecular weight of 515.52 g/mol .[1] Its chemical identity is defined by the CAS Number 1198784-72-3.[1]
| Property | Value | Reference |
| Molecular Formula | C23H25F4N3O5S | [1] |
| Molecular Weight | 515.52 | [1] |
| CAS Number | 1198784-72-3 | [1] |
Mechanism of Action: A Dissociated Glucocorticoid Receptor Agonist
This compound is a potent and selective agonist of the glucocorticoid receptor (GR) with an IC50 of 55 nM.[1] A key characteristic of this compound is its "dissociated" profile, meaning it differentially modulates the two main signaling pathways of the GR: transrepression and transactivation.[2][3]
It is hypothesized that the anti-inflammatory effects of glucocorticoids are primarily mediated through transrepression , where the GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[4][5] Conversely, many of the undesirable side effects of glucocorticoid therapy are thought to be associated with transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) on DNA to activate gene expression.[4][6]
This compound is designed to preferentially induce transrepression over transactivation, with the aim of retaining anti-inflammatory efficacy while reducing the potential for side effects.
Below is a diagram illustrating the dissociated mechanism of action of this compound.
Caption: Dissociated signaling of this compound via the glucocorticoid receptor.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in various assays, demonstrating its potency and selectivity.
| Assay | Parameter | Value | Reference |
| Glucocorticoid Receptor Binding | IC50 | 55 nM | [1] |
| IL-6 Inhibition (TNF-stimulated mouse RAW cells) | IC50 | 100 nM | [1] |
| CYP450 Inhibition | CYP1A2 IC50 | 50 µM | [1] |
| CYP2D6 IC50 | 41 µM | [1][2] | |
| CYP2C9 IC50 | 12 µM | [1][2] | |
| CYP2C19 IC50 | 9 µM | [1][2] | |
| CYP3A4 IC50 | 8 µM | [1][2] | |
| hERG Ion Channel Affinity | IC50 | >30 µM | [1][2] |
Pharmacokinetics
Pharmacokinetic studies have been conducted to evaluate the drug-like properties of this compound.
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | Human | 91.8% | [2] |
| Rat | 96.1% | [2] | |
| Dog | 97.4% | [2] | |
| Microsomal Stability (% QH) | Human | 13 | [2] |
| Rat | <6 | [2] | |
| Hepatocyte Stability (% QH) | Human | 13 | [2] |
| Rat | 23 | [2] | |
| Dog | <7 | [2] | |
| Caco-2 Permeability (A-B) | 6 x 10⁻⁶ cm/s | [2] | |
| Caco-2 Efflux Ratio | 3.5 | [2] |
In Vivo Efficacy
The anti-inflammatory efficacy of this compound has been demonstrated in a rat model of collagen-induced arthritis.[2]
| Species | Model | Dosing | Key Findings | ED50 | Reference |
| Rat | Collagen-Induced Arthritis | 3, 10, 30 mg/kg, qd, p.o. | Dose-dependent reduction in ankle inflammation, pannus formation, cartilage damage, and bone resorption. Significant decreases in all parameters at 30 mg/kg. | 14 mg/kg (for summed histology scores) | [2] |
Clinical Studies
This compound has been evaluated in Phase I clinical trials in healthy male subjects to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics.[7][8][9] In these studies, the effects of this compound were compared to the conventional glucocorticoid, prednisolone.[7][8][9]
Key findings from these trials include:
-
Anti-inflammatory Efficacy: 200 mg of this compound demonstrated comparable anti-inflammatory efficacy to 20 mg of prednisolone, as measured by the inhibition of lipopolysaccharide-induced cytokine secretion (IL-6 and TNF-α).[9]
-
Biomarker Modulation: Treatment with 200 mg of this compound resulted in a reduced expression of certain genes (IL1R2, ITGB3, and SDPR) compared to 20 mg of prednisolone, while the expression of other glucocorticoid-responsive genes (FKBP5, ZBTB16, and DDIT4) was comparable.[7][8]
-
Metabolic Effects: Changes in C-peptide, glucose, and insulin levels were moderate with this compound compared to prednisolone.[7][8]
-
Bone Metabolism: A greater reduction in osteocalcin, a marker of bone formation, was observed with 200 mg of this compound compared to 20 mg of prednisolone.[7][8]
-
Safety and Tolerability: this compound was generally well-tolerated in healthy subjects.[7][8][9]
Experimental Protocols
In Vitro IL-6 Inhibition Assay (General Protocol)
The inhibitory effect of this compound on IL-6 production is a key measure of its anti-inflammatory activity. A general protocol for such an assay using a cell line like mouse RAW 264.7 macrophages is as follows:
-
Cell Culture: RAW 264.7 cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours).
-
Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to induce the production of IL-6.
-
Incubation: The plates are incubated for a further period (e.g., 18-24 hours) to allow for IL-6 secretion into the cell culture supernatant.
-
Supernatant Collection: The cell culture supernatant is collected from each well.
-
IL-6 Quantification: The concentration of IL-6 in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of IL-6 inhibition at each concentration of this compound is calculated relative to the vehicle-treated, stimulated control. The IC50 value is then determined by non-linear regression analysis.
In Vivo Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a widely used preclinical model for rheumatoid arthritis. The following is a detailed protocol for inducing and evaluating arthritis in rats and for testing the efficacy of a therapeutic agent like this compound.[10][11][12]
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. opnme.com [opnme.com]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical profile of the functionally selective glucocorticoid receptor agonist this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Modeling Corticosteroid Effects in a Rat Model of Rheumatoid Arthritis I: Mechanistic Disease Progression Model for the Time Course of Collagen-Induced Arthritis in Lewis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. researchgate.net [researchgate.net]
BI 653048: An In-Depth Technical Guide on a Dual-Activity Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BI 653048, also known as Compound 103, is a molecule that has been investigated for two distinct biological activities. Primarily, it is characterized as a selective, nonsteroidal glucocorticoid (GC) agonist.[1][2] Additionally, patent literature identifies this compound as an inhibitor of the Hepatitis C Virus (HCV) NS3 protease.[3] This guide provides a comprehensive overview of the available technical information regarding this compound, with a focus on its reported role as an HCV NS3 protease inhibitor. However, it is critical to note that while the HCV inhibitory activity is cited, specific quantitative data and detailed experimental protocols for this activity are not extensively available in the public domain. This document synthesizes the known information and provides general methodologies relevant to the assessment of HCV NS3 protease inhibitors.
Glucocorticoid Agonist Activity of this compound
This compound has been more thoroughly documented as a selective glucocorticoid agonist.[1][2][4] This activity is associated with anti-inflammatory effects.[1][2] Clinical trials have been conducted to evaluate its safety, tolerability, and pharmacokinetics as a glucocorticoid agonist.[5][6]
Table 1: In Vitro Activity of this compound as a Glucocorticoid Agonist and its Effects on Cytochrome P450 Isoforms and hERG Channel
| Target | Parameter | Value | Reference |
| Glucocorticoid Receptor (GC) | IC50 | 55 nM | [1] |
| TNF-stimulated IL-6 production | IC50 | 100 nM | [1] |
| CYP1A2 | IC50 | 50 µM | [1] |
| CYP2D6 | IC50 | 41 µM | [1] |
| CYP2C9 | IC50 | 12 µM | [1] |
| CYP2C19 | IC50 | 9 µM | [1] |
| CYP3A4 | IC50 | 8 µM | [1] |
| hERG ion channel | IC50 | >30 µM | [1] |
This compound as an HCV NS3 Protease Inhibitor
The characterization of this compound as an HCV NS3 protease inhibitor primarily originates from patent WO2005028501A1, where it is referred to as Compound 103.[3] The NS3/4A protease is a critical enzyme in the HCV replication cycle, responsible for cleaving the viral polyprotein into mature non-structural proteins.[3][7][8] Inhibition of this protease is a clinically validated strategy for the treatment of HCV infection.[3][7][8]
Mechanism of Action: HCV NS3/4A Protease Inhibition
The HCV NS3 protein, in complex with its cofactor NS4A, forms a serine protease that is essential for viral replication. This protease cleaves the HCV polyprotein at four specific sites, leading to the maturation of non-structural proteins that are vital for the formation of the viral replication complex. By inhibiting the NS3/4A protease, compounds like this compound can disrupt the viral life cycle and reduce viral loads.[1]
Figure 1. Simplified schematic of HCV replication and the inhibitory action of this compound on the NS3/4A protease.
Experimental Protocols
While specific protocols for this compound are not publicly available, this section outlines general methodologies used to characterize HCV NS3 protease inhibitors.
HCV NS3/4A Protease Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant NS3/4A protease.
Principle: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease and linked to a reporter system (e.g., FRET) is used. In the absence of an inhibitor, the protease cleaves the substrate, leading to a change in the reporter signal. The inhibitory activity is quantified by measuring the reduction in signal in the presence of the test compound.
General Protocol:
-
Reagents: Purified recombinant HCV NS3/4A protease, a fluorogenic peptide substrate, assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside).
-
Procedure: a. The test compound (e.g., this compound) is serially diluted and pre-incubated with the NS3/4A protease in the assay buffer. b. The reaction is initiated by adding the fluorogenic substrate. c. The fluorescence is monitored over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is determined, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
HCV Replicon Assay
This cell-based assay assesses the ability of a compound to inhibit HCV RNA replication in a cellular context.
Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV replicon that autonomously replicates. The replicon often contains a reporter gene (e.g., luciferase) whose expression level correlates with the level of HCV RNA replication.
General Protocol:
-
Cell Culture: HCV replicon-containing cells are seeded in microplates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
Reporter Gene Assay: The level of reporter gene expression (e.g., luciferase activity) is measured.
-
Data Analysis: The EC50 value, the concentration at which the compound inhibits HCV replication by 50%, is determined. A cytotoxicity assay is also performed in parallel to ensure that the observed inhibition is not due to general cellular toxicity.
Figure 2. General experimental workflow for an HCV replicon assay to determine the antiviral efficacy of a compound.
Resistance Profiling
Principle: To identify mutations in the HCV NS3 protease that confer resistance to an inhibitor, long-term culture of HCV replicon cells in the presence of the compound is performed. Resistant colonies are selected and the NS3 gene is sequenced to identify mutations.
General Protocol:
-
Selection: HCV replicon cells are cultured in the presence of a selective concentration of the inhibitor.
-
Isolation: Resistant cell colonies are isolated and expanded.
-
RNA Extraction and Sequencing: Total RNA is extracted from the resistant cells, and the NS3 region of the HCV genome is amplified by RT-PCR and sequenced.
-
Analysis: The identified mutations are compared to the wild-type sequence to identify resistance-associated substitutions.
Conclusion
This compound is a compound with a well-defined profile as a selective nonsteroidal glucocorticoid agonist. While it is also cited as an HCV NS3 protease inhibitor, detailed public data on this specific activity is lacking. The experimental protocols and conceptual frameworks provided in this guide are based on established methodologies for the evaluation of HCV NS3 protease inhibitors and can serve as a reference for the potential assessment of this compound's anti-HCV activity. Further research and data release would be necessary to fully elucidate the potential of this compound as a therapeutic agent for HCV infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Clinical profile of the functionally selective glucocorticoid receptor agonist this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. US9242917B2 - Crystal forms of a HCV protease inhibitor - Google Patents [patents.google.com]
The Dawn of a New Era in Anti-Inflammatory Therapy: A Technical Guide to the Discovery and Development of Nonsteroidal Glucocorticoid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and development of nonsteroidal glucocorticoid receptor (GR) agonists, a promising class of therapeutics designed to mitigate the debilitating side effects associated with traditional glucocorticoid therapy. By dissociating the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation), these novel compounds offer the potential for safer long-term treatment of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the underlying science, key chemical classes, quantitative pharmacological data, detailed experimental protocols, and the strategic workflow for the development of these next-generation anti-inflammatory agents.
Introduction: The Rationale for Nonsteroidal GC Agonists
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents that have been a cornerstone of therapy for a wide range of conditions for decades.[1][2] However, their long-term use is hampered by a significant burden of adverse effects, including osteoporosis, metabolic syndrome, skin atrophy, and hypothalamic-pituitary-adrenal (HPA) axis suppression.[1][2] The therapeutic actions of GCs are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[2] The prevailing hypothesis is that the anti-inflammatory effects of GR activation are largely due to the repression of pro-inflammatory gene expression (transrepression), while the undesirable metabolic effects are mainly caused by the activation of other target genes (transactivation).[3][4] This dichotomy has driven the quest for "dissociated" or selective GR modulators (SEGRMs) or agonists (SEGRAs) that preferentially induce transrepression over transactivation, thereby retaining therapeutic efficacy with an improved safety profile.[2][5][6] Nonsteroidal scaffolds offer greater chemical diversity and the potential for improved pharmacokinetic and pharmacodynamic properties compared to traditional steroidal GCs.[1][7]
The Glucocorticoid Receptor Signaling Pathway
The glucocorticoid receptor resides in the cytoplasm in an inactive state, complexed with chaperone proteins such as heat shock protein 90 (HSP90). Upon binding to a GC agonist, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. Once in the nucleus, the GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription. This mechanism is associated with many of the metabolic side effects of GCs.
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This protein-protein interaction prevents the transcription of inflammatory cytokines, chemokines, and adhesion molecules, and is believed to be the primary driver of the anti-inflammatory effects of GCs.
The goal in the development of nonsteroidal GC agonists is to identify compounds that selectively promote the transrepression pathway while minimizing transactivation.
Key Chemical Classes of Nonsteroidal GC Agonists
A diverse range of chemical scaffolds have been investigated in the pursuit of dissociated nonsteroidal GR agonists. Some of the most prominent classes include:
-
Aryl Pyrazoles: This class of compounds has been extensively explored, with some demonstrating potent GR binding and transrepression activity. They often mimic the A-ring of steroidal GCs.
-
Azaindoles: These compounds have shown promise as potent and selective GR modulators, with some advancing to clinical trials. Structure-activity relationship (SAR) studies have focused on optimizing their dissociation profiles.
-
Dihydro- and Tetrahydroquinolines: These scaffolds have also yielded potent GR agonists with dissociated properties.
-
Benzoxazines: This class has been investigated for its potential to produce non-steroidal GR agonists with improved therapeutic indices.
-
1,3-Benzothiazole Analogs: Identified through virtual screening, these compounds represent a newer class of genuine selective GR agonists.[4]
Quantitative Pharmacological Data
The following table summarizes publicly available quantitative data for selected nonsteroidal GC agonists, providing a basis for comparison of their binding affinities and functional activities. It is important to note that assay conditions can vary between studies, which may influence the absolute values.
| Compound | GR Binding Affinity (Ki or IC50, nM) | Transrepression (NF-κB) (IC50, nM) | Transactivation (MMTV) (EC50, nM) | Max. Efficacy (Transrepression) (% vs. Dexamethasone) | Max. Efficacy (Transactivation) (% vs. Dexamethasone) |
| Dexamethasone | 1.8 - 7.9 | 0.5 - 2.2 | 3.6 - 36 | 100% | 100% |
| ZK-216348 | ~3 | ~10 | ~100 | ~100% | <20% |
| Compound A (CpdA) | >1000 | ~1000 | Inactive | ~80% | ~0% |
| Org 214007-0 | ~5 | ~1 | ~50 | ~100% | ~30% |
| AZD5423 | 0.4 | 0.1 | 1.6 | 106% | 47% |
| Mapracorat | 1.1 | 0.5 | 2.8 | 100% | 45% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and development of nonsteroidal GC agonists.
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test compound for the glucocorticoid receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled GR ligand for binding to the receptor.
Materials and Reagents:
-
Purified recombinant human GR
-
Radiolabeled GR ligand (e.g., [3H]-dexamethasone) or fluorescently labeled GR ligand
-
Test compounds
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation vials and fluid (for radiolabeled assay) or black microplates (for fluorescent assay)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate or microcentrifuge tubes, add a fixed concentration of radiolabeled or fluorescently labeled GR ligand.
-
Add the various concentrations of the test compound or vehicle control.
-
Initiate the binding reaction by adding a fixed concentration of purified GR.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from free ligand. For radiolabeled assays, this is often done by filtration through a glass fiber filter, followed by washing. For fluorescent polarization assays, no separation step is needed.
-
Quantify the amount of bound ligand using a scintillation counter or fluorescence plate reader.
-
Plot the percentage of inhibition of labeled ligand binding against the log concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
NF-κB Transrepression Luciferase Reporter Assay
Objective: To measure the ability of a test compound to inhibit NF-κB-mediated gene transcription, as a measure of GR transrepression.
Principle: This cell-based assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB response elements. Activation of the NF-κB pathway induces luciferase expression, which can be inhibited by a GR agonist that promotes transrepression.
Materials and Reagents:
-
A suitable human cell line (e.g., A549, HEK293)
-
Cell culture medium and supplements
-
A plasmid vector containing an NF-κB-luciferase reporter construct
-
A plasmid vector for a constitutively expressed control reporter (e.g., Renilla luciferase or β-galactosidase) for normalization
-
Transfection reagent
-
An NF-κB activator (e.g., TNF-α or IL-1β)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Pre-incubate with the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a further period (e.g., 6-8 hours).
-
Lyse the cells and measure the luciferase and control reporter activities using a luminometer according to the manufacturer's instructions.
-
Normalize the NF-κB-driven luciferase activity to the control reporter activity.
-
Plot the percentage of inhibition of NF-κB activity against the log concentration of the test compound.
-
Calculate the IC50 value, representing the concentration of the compound that causes 50% of the maximal transrepression.
MMTV Transactivation Luciferase Reporter Assay
Objective: To measure the ability of a test compound to activate GR-mediated gene transcription, as a measure of transactivation.
Principle: This cell-based assay uses a luciferase reporter gene driven by the mouse mammary tumor virus (MMTV) promoter, which contains GREs. A GR agonist will induce the expression of luciferase in cells co-transfected with a GR expression vector and the MMTV-luciferase reporter.
Materials and Reagents:
-
A suitable human cell line (e.g., HeLa, CV-1)
-
Cell culture medium and supplements
-
A plasmid vector containing an MMTV-luciferase reporter construct
-
A plasmid vector for GR expression (if the cell line does not endogenously express sufficient GR)
-
A plasmid vector for a constitutively expressed control reporter for normalization
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the MMTV-luciferase reporter plasmid, the GR expression plasmid (if necessary), and the control reporter plasmid.
-
After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 18-24 hours).
-
Lyse the cells and measure the luciferase and control reporter activities.
-
Normalize the MMTV-driven luciferase activity to the control reporter activity.
-
Plot the fold induction of luciferase activity against the log concentration of the test compound.
-
Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal transactivation.
Drug Discovery and Development Workflow
The discovery and development of nonsteroidal GC agonists follows a structured, multi-stage process, from initial hit identification to preclinical and clinical evaluation.
Conclusion and Future Directions
The development of nonsteroidal glucocorticoid receptor agonists represents a significant advancement in the field of anti-inflammatory therapeutics. By leveraging a deep understanding of the molecular mechanisms of GR signaling, researchers are making strides in designing compounds that separate the desired anti-inflammatory effects from the deleterious metabolic side effects. The diverse chemical scaffolds under investigation, coupled with sophisticated screening and evaluation methodologies, have led to the identification of promising clinical candidates.[1] While challenges remain in translating preclinical dissociation to clinical benefit, the continued exploration of novel chemical matter and a deeper understanding of the nuances of GR biology hold the promise of delivering safer and more effective treatments for a multitude of inflammatory diseases. The future of this field will likely involve the use of advanced computational modeling, systems biology approaches to understand the full impact of GR modulation, and the identification of biomarkers to predict patient response to these selective therapies.
References
- 1. books.rsc.org [books.rsc.org]
- 2. The long winding road to the safer glucocorticoid receptor (GR) targeting therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and development of glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New non-steroidal selective glucocorticoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural and synthetic compounds as dissociated agonists of glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective glucocorticoid receptor modulator - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
BI 653048: A Technical Guide to Target Selectivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity and off-target profile of BI 653048, a nonsteroidal, dissociated glucocorticoid receptor (GR) agonist. The information presented herein is intended to support research and development activities by providing detailed data and methodologies related to the compound's pharmacological characterization.
Executive Summary
This compound is a selective agonist of the glucocorticoid receptor, designed to exhibit a "dissociated" profile. This implies a differential regulation of gene transrepression and transactivation, with the therapeutic goal of retaining anti-inflammatory effects while minimizing the adverse effects associated with traditional glucocorticoids. This document details the in vitro data defining its selectivity for the GR over other nuclear receptors and its interaction with a panel of off-target proteins, including cytochrome P450 (CYP) enzymes and the hERG ion channel. The methodologies for the key experiments are also described to provide context for the presented data.
Target Selectivity Profile
This compound demonstrates potent and selective agonism of the glucocorticoid receptor. Its selectivity has been characterized against other closely related nuclear receptors.
Quantitative Data for Target Selectivity
| Target | Assay Type | Metric | Value | Reference(s) |
| Glucocorticoid Receptor (GR) | Binding Assay | IC50 | 55 nM | [1] |
| Mineralocorticoid Receptor (MR) | Not Specified | Fold Selectivity vs. GR | > 100-fold | [2] |
| Progesterone Receptor (PR) | Not Specified | Fold Selectivity vs. GR | > 100-fold | [2] |
Glucocorticoid Receptor Signaling Pathway
The primary mechanism of action of this compound is through the activation of the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two main pathways: transrepression and transactivation. The "dissociated" nature of this compound suggests a preference for the transrepression pathway, which is associated with anti-inflammatory effects, over the transactivation pathway, which is linked to many of the undesirable side effects of glucocorticoids.
Off-Target Effects
A thorough assessment of off-target interactions is crucial for understanding the complete pharmacological profile of a compound. This compound has been evaluated against a broad panel of targets to identify potential off-target liabilities.
Quantitative Data for Off-Target Effects
| Target | Assay Type | Metric | Value | Reference(s) |
| Ion Channel | ||||
| hERG | Electrophysiology | IC50 | > 30 µM | [1][3] |
| CYP Enzymes | ||||
| CYP1A2 | Inhibition Assay | IC50 | > 50 µM | [1][3] |
| CYP2C9 | Inhibition Assay | IC50 | 12 µM | [1][3] |
| CYP2C19 | Inhibition Assay | IC50 | 9 µM | [1][3] |
| CYP2D6 | Inhibition Assay | IC50 | 41 µM | [1][3] |
| CYP3A4 | Inhibition Assay | IC50 | 8 µM | [1] |
| Other | ||||
| Eurofins Safety Panel 44™ | Various Assays | % Inhibition @ 10 µM | No significant hits (>25% inhibition) | [3] |
| HCV NS3 Protease | Not Specified | Activity | Inhibitor | [1] |
Experimental Workflow for Off-Target Profiling
The assessment of off-target effects typically follows a tiered approach, starting with broad screening panels and followed by more detailed characterization of any identified hits.
Detailed Methodologies
While the specific, proprietary details of the assays conducted by contract research organizations are not publicly available, the following sections describe the standard, widely accepted methodologies for the key experiments cited.
Glucocorticoid Receptor Binding Assay
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the glucocorticoid receptor.
-
Protocol Outline:
-
A source of glucocorticoid receptor is prepared, typically from cell lysates or purified recombinant protein.
-
The receptor preparation is incubated with a fixed concentration of a radiolabeled GR ligand (e.g., [³H]-dexamethasone).
-
Increasing concentrations of the test compound (this compound) are added to compete with the radiolabeled ligand for binding to the receptor.
-
After reaching equilibrium, the receptor-bound and free radioligand are separated (e.g., by filtration).
-
The amount of radioactivity bound to the receptor is measured using a scintillation counter.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration, and the IC50 value is determined by non-linear regression analysis.
-
Cytochrome P450 (CYP) Inhibition Assay
-
Principle: This assay evaluates the potential of a test compound to inhibit the metabolic activity of major CYP isoforms.
-
Protocol Outline:
-
Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.
-
A specific substrate for each CYP isoform to be tested is selected (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).
-
The microsomes are incubated with the specific substrate and NADPH (as a cofactor) in the presence of varying concentrations of the test compound (this compound).
-
The reaction is allowed to proceed for a defined period and is then stopped.
-
The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The rate of metabolite formation in the presence of the test compound is compared to that of a vehicle control, and the IC50 value is calculated.
-
hERG Potassium Channel Assay
-
Principle: This electrophysiological assay directly measures the effect of a test compound on the current flowing through the hERG potassium ion channel, which is crucial for cardiac repolarization.
-
Protocol Outline:
-
A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
The whole-cell patch-clamp technique is employed to measure the ionic current through the hERG channels in individual cells.
-
A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.
-
The baseline hERG current is recorded, and then the cells are exposed to increasing concentrations of the test compound (this compound).
-
The effect of the compound on the hERG current is measured at each concentration.
-
The percentage of channel inhibition is plotted against the compound concentration to determine the IC50 value.
-
Eurofins SafetyScreen44™ Panel
-
Principle: This is a panel of in vitro binding and enzymatic assays designed to identify potential off-target interactions of a test compound with a diverse set of 44 biologically relevant targets.
-
Protocol Outline:
-
This compound was tested at a standard concentration (typically 10 µM) in duplicate against the 44 targets in the panel.
-
The panel includes a variety of target classes, such as G-protein coupled receptors (GPCRs), ion channels, transporters, kinases, and other enzymes.
-
The specific assay format (e.g., radioligand binding, enzyme activity assay) is target-dependent.
-
The results are reported as the percentage of inhibition or stimulation of the target's activity compared to a control. A significant "hit" is typically defined as an inhibition or stimulation greater than a predefined threshold (e.g., 25-50%). For this compound, no strong hits were observed at the tested concentration.[3]
-
Species Selectivity
It is important to note that this compound exhibits species selectivity, with reduced functional transrepression potency observed in mouse models.[2][3] This renders the compound unsuitable for in vivo efficacy and safety evaluation in standard preclinical mouse models.
Clinical Implications
Phase I clinical trials in healthy male subjects have been conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[4] These studies compared this compound to prednisolone. While this compound demonstrated the desired anti-inflammatory effects, it was concluded that the undesirable side-effect profile associated with glucocorticoid steroids could not be fully dissociated from its therapeutic action.[4]
Conclusion
This compound is a potent and selective glucocorticoid receptor agonist with a dissociated profile. Its selectivity for the GR over other nuclear receptors is well-established. The off-target screening has revealed a generally clean profile, with inhibitory activity observed for some CYP isoforms at micromolar concentrations and a low potential for hERG channel interaction. The detailed methodologies provided in this guide offer a framework for understanding the generation of the presented data. The species selectivity and the findings from early clinical trials are critical considerations for the further development and application of this compound.
References
Unraveling the Anti-Inflammatory Potential of BI 653048: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-inflammatory effects of BI 653048, a novel, non-steroidal, selective glucocorticoid receptor (GR) agonist. By delving into its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols, this document serves as a comprehensive resource for understanding the therapeutic potential of this compound.
Core Mechanism: A Dissociated Approach to Inflammation Control
This compound is classified as a "dissociated" GR agonist, a key characteristic that distinguishes it from traditional corticosteroids.[1][2] This dissociation refers to its differential ability to modulate the two primary signaling pathways of the glucocorticoid receptor: transactivation and transrepression.[3]
-
Transrepression: This pathway is largely responsible for the anti-inflammatory effects of glucocorticoids. The GR monomer, upon binding to its ligand, interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a downstream reduction in the expression of inflammatory cytokines and other mediators.[3]
-
Transactivation: In this pathway, ligand-bound GR homodimers bind to glucocorticoid response elements (GREs) on the DNA, leading to the transcription of various genes. While some of these genes may have anti-inflammatory roles, this pathway is also associated with many of the undesirable side effects of corticosteroid therapy, such as metabolic changes and bone density loss.[3]
This compound is designed to preferentially induce transrepression over transactivation, thereby aiming to retain the anti-inflammatory benefits while minimizing the side-effect profile.[1][2]
Signaling Pathway of a Dissociated GR Agonist
Caption: Dissociated action of this compound on the Glucocorticoid Receptor pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| GR Binding Affinity (IC₅₀) | 55 nM | Glucocorticoid Receptor Assay | [4] |
| IL-6 Inhibition (IC₅₀) | 23 nM | Not specified | [5] |
| TNF-stimulated IL-6 Inhibition (IC₅₀) | 100 nM | Mouse RAW cells | [4] |
| MMTV Transactivation (Max. efficacy) | 33% (relative to dexamethasone) | MMTV reporter gene assay | [5] |
| Osteocalcin Production (Max. efficacy) | 39% (relative to dexamethasone) | Not specified | [5] |
Table 2: In Vivo Efficacy of this compound in Rat Collagen-Induced Arthritis Model
| Dose | Ankle Inflammation Reduction | Pannus Formation Reduction | Cartilage Damage Reduction | Bone Resorption Reduction | Reference |
| 3 mg/kg | Non-significant | Non-significant | Non-significant | Non-significant | [4] |
| 10 mg/kg | Not specified | Significant (33%) | Not specified | Significant (33%) | [4] |
| 30 mg/kg | Significant (87-96%) | Significant (87-96%) | Significant (87-96%) | Significant (87-96%) | [4] |
| ED₅₀ (summed scores) | 14 mg/kg | [4] |
Table 3: Effects of this compound in a Human Lipopolysaccharide (LPS) Challenge Trial
| Treatment | IL-6 Inhibition | TNF-α Inhibition | Reference |
| 50 mg this compound | 68% | 41% | [6] |
| 10 mg Prednisolone | 61% | 34% | [6] |
| 200 mg this compound | 78% | 53% | [6] |
| 20 mg Prednisolone | 78% | 55% | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Rat Collagen-Induced Arthritis (CIA) Model
This widely used preclinical model mimics many aspects of human rheumatoid arthritis.
Caption: Workflow for the Rat Collagen-Induced Arthritis (CIA) Model.
Protocol:
-
Animals: Male Lewis rats are typically used for this model.
-
Collagen Emulsion Preparation: Type II porcine collagen is emulsified with an equal volume of Freund's Incomplete Adjuvant.
-
Primary Immunization (Day 1): Rats are anesthetized, and 100 µL of the collagen emulsion is injected intradermally at the base of the tail. A second injection is made approximately 1.5 cm proximal to the first.[7]
-
Booster Immunization (Day 6): A booster injection of the same collagen emulsion is administered intradermally.[7]
-
Treatment (Days 10-27): this compound is administered daily by oral gavage at doses of 3, 10, and 30 mg/kg. A vehicle control group is also included.[7]
-
Assessment:
-
Clinical Scoring: The severity of arthritis in each hind paw is scored daily on a scale of 0-4, based on erythema and swelling.
-
Histopathology: At the end of the study, ankle joints are collected, sectioned, and stained for histological evaluation of inflammation, pannus formation, cartilage damage, and bone resorption.
-
Human Lipopolysaccharide (LPS) Challenge
This clinical model is used to induce a transient, controlled inflammatory response in healthy volunteers to assess the efficacy of anti-inflammatory drugs.
Caption: Workflow for the Human Lipopolysaccharide (LPS) Challenge Trial.
Protocol:
-
Participants: Healthy male volunteers are enrolled in the study.
-
Study Design: A randomized, placebo-controlled, crossover or parallel-group design is typically employed.
-
Drug Administration: Participants receive a single oral dose of this compound, prednisolone (as a comparator), or a placebo.
-
LPS Challenge: A standardized dose of bacterial lipopolysaccharide (e.g., 2 ng/kg body weight) is administered intravenously over a short period.
-
Monitoring and Sampling:
-
Vital signs (blood pressure, heart rate, temperature) are monitored throughout the study.
-
Blood samples are collected at baseline and at multiple time points following the LPS infusion.
-
-
Biomarker Analysis: Serum or plasma is analyzed for levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, using validated immunoassay methods.
Conclusion
This compound demonstrates a promising anti-inflammatory profile, characterized by its "dissociated" mechanism of action that favors transrepression. Both in vitro and in vivo data, including a human challenge trial, support its potent anti-inflammatory effects, which are comparable to those of the classic corticosteroid prednisolone at certain dose levels. The detailed experimental protocols provided herein offer a framework for further investigation and validation of these findings. The continued exploration of selective GR agonists like this compound holds significant potential for the development of safer and more effective anti-inflammatory therapies.
References
- 1. chondrex.com [chondrex.com]
- 2. researchgate.net [researchgate.net]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Modeling Corticosteroid Effects in a Rat Model of Rheumatoid Arthritis II: Mechanistic Pharmacodynamic Model for Dexamethasone Effects in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BI 653048 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 is a selective, non-steroidal glucocorticoid receptor (GR) agonist.[1] It is characterized as a "dissociated" agonist, indicating distinct regulatory profiles for gene transrepression and transactivation.[2][3] This property is of significant interest in drug development, as it suggests the potential to separate the anti-inflammatory effects (primarily associated with transrepression) from the metabolic side effects (often linked to transactivation) commonly observed with glucocorticoid therapy. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound exerts its effects by binding to the glucocorticoid receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. The "dissociated" nature of this compound refers to its differential ability to:
-
Transrepress pro-inflammatory genes by interfering with the activity of transcription factors such as NF-κB and AP-1. This is a key mechanism for its anti-inflammatory effects.
-
Transactivate genes through direct binding to glucocorticoid response elements (GREs). This mechanism is associated with some of the metabolic side effects of glucocorticoids.
Quantitative Data Summary
The following tables summarize the in vitro activity and properties of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | IC50/EC50 | Cell Line/System | Reference |
| Glucocorticoid Receptor (GR) Binding | 55 nM (IC50) | Not specified | [1] |
| IL-6 Production Inhibition (TNF-stimulated) | 100 nM (IC50) | Mouse RAW cells | [1] |
| IL-6 Production Inhibition | 23 nM (IC50) | Not specified | [2][3] |
| MMTV Transactivation | 33% max. eff. vs Dexamethasone | Not specified | [2][3] |
| Osteocalcin (OC) Inhibition | 39% max. eff. vs Dexamethasone | Not specified | [2][3] |
| hERG Ion Channel | >30 µM (IC50) | Recombinant HEK293 cells | [1] |
Table 2: Cytochrome P450 (CYP) Inhibition Profile of this compound
| CYP Isoform | IC50 | Reference |
| CYP1A2 | >50 µM | [2][3] |
| CYP2C9 | 12 µM | [2][3] |
| CYP2C19 | 9 µM | [2][3] |
| CYP2D6 | 41 µM | [2][3] |
| CYP3A4 | 8 µM | [2][3] |
Signaling Pathway
The diagram below illustrates the proposed dissociated mechanism of action of this compound at the glucocorticoid receptor.
Caption: Dissociated signaling of this compound at the Glucocorticoid Receptor.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of this compound.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the binding affinity of this compound to the glucocorticoid receptor. A fluorescence polarization (FP) based assay is a common and efficient method.
Materials:
-
Purified, full-length human glucocorticoid receptor
-
Fluorescently labeled glucocorticoid tracer (e.g., Fluormone GS1)
-
Assay buffer (e.g., phosphate buffer with BSA)
-
384-well, low-volume, black microplates
-
This compound
-
Dexamethasone (as a reference compound)
Protocol:
-
Prepare a serial dilution of this compound and dexamethasone in assay buffer.
-
In a 384-well plate, add the serially diluted compounds. Include wells with assay buffer only (no competitor) and a saturating concentration of unlabeled dexamethasone (maximum competition).
-
Add the fluorescent glucocorticoid tracer to all wells at a final concentration at or below its Kd for the GR.
-
Initiate the binding reaction by adding the purified GR to all wells. The final concentration of GR should be in the low nanomolar range.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the Glucocorticoid Receptor competitive binding assay.
GR Transactivation Assay (MMTV Reporter Assay)
This assay measures the ability of this compound to activate gene transcription through GREs. A common method involves a luciferase reporter gene under the control of the mouse mammary tumor virus (MMTV) promoter, which contains GREs.
Materials:
-
A suitable mammalian cell line (e.g., HeLa or HEK293)
-
Expression vector for human GR (if the cell line does not endogenously express sufficient levels)
-
MMTV-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Dexamethasone (as a positive control)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
Protocol:
-
Co-transfect the cells with the GR expression vector (if needed) and the MMTV-luciferase reporter vector.
-
Plate the transfected cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or dexamethasone for 18-24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the EC50 value and the maximum efficacy relative to dexamethasone.
GR Transrepression Assay (NF-κB/IL-6 Reporter Assay)
This assay assesses the ability of this compound to inhibit NF-κB-mediated gene transcription, a key anti-inflammatory mechanism. A luciferase reporter driven by an NF-κB responsive promoter (e.g., from the IL-6 gene) is commonly used.
Materials:
-
A suitable mammalian cell line (e.g., HeLa or A549)
-
Expression vector for human GR (if needed)
-
NF-κB-luciferase reporter vector (e.g., containing the IL-6 promoter)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Dexamethasone (as a positive control)
-
TNF-α or other NF-κB stimulus
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
Protocol:
-
Co-transfect the cells with the GR expression vector (if needed) and the NF-κB-luciferase reporter vector.
-
Plate the transfected cells into 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or dexamethasone for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate NF-κB.
-
Lyse the cells and measure the luciferase activity.
-
Normalize the luciferase activity as described for the transactivation assay.
-
Calculate the IC50 value for the inhibition of TNF-α-induced luciferase expression.
Caption: General workflow for GR transactivation and transrepression reporter assays.
Inhibition of TNF-α-Induced IL-6 Production Assay
This assay measures the functional anti-inflammatory effect of this compound by quantifying the inhibition of a key pro-inflammatory cytokine.
Materials:
-
Mouse macrophage-like cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
This compound
-
Dexamethasone (as a positive control)
-
Recombinant mouse TNF-α
-
ELISA kit for mouse IL-6
-
96-well tissue culture plates
Protocol:
-
Plate RAW 264.7 cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound or dexamethasone for 1-2 hours.
-
Stimulate the cells with mouse TNF-α (e.g., 20 ng/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the amount of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNF-α-induced IL-6 production.
Conclusion
The provided protocols and data offer a comprehensive framework for the in vitro characterization of this compound. These assays are crucial for understanding its potency, selectivity, and dissociated mechanism of action, which are key attributes for its development as a novel anti-inflammatory agent with a potentially improved safety profile. Researchers can adapt these protocols to their specific laboratory conditions and cell systems.
References
Application Notes and Protocols for BI 653048 in Rat Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BI 653048, a selective, nonsteroidal glucocorticoid receptor (GR) agonist, in rat models of arthritis. This document includes a summary of its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction
This compound is a "dissociated" GR agonist, which means it exhibits different regulatory profiles for gene transrepression and transactivation.[1] The anti-inflammatory effects of glucocorticoids are primarily attributed to transrepression, where the GR-ligand complex interacts with transcription factors like NF-κB and AP-1 to down-regulate the expression of pro-inflammatory mediators.[1] Conversely, transactivation, which involves the GR homodimer binding to glucocorticoid response elements (GREs) on DNA, is associated with many of the undesirable side effects of glucocorticoid therapy.[1] this compound was developed to preferentially induce transrepression, aiming for a better therapeutic window with potent anti-inflammatory effects and reduced side effects.[2] Due to species selectivity, this compound is not suitable for evaluation in standard preclinical mouse models but has been effectively studied in rat models.[1]
Mechanism of Action: Dissociated Glucocorticoid Receptor Agonism
This compound acts as a selective agonist for the glucocorticoid receptor. Upon binding, the this compound-GR complex translocates to the nucleus. In its monomeric form, it physically interacts with and inhibits the activity of key pro-inflammatory transcription factors, notably NF-κB and AP-1. This process, known as transrepression , leads to a decrease in the transcription of genes encoding inflammatory cytokines such as TNF-α, IL-1, and IL-6.[1] Unlike traditional glucocorticoids, this compound has a reduced capacity to form GR homodimers that bind to GREs, thereby minimizing the transactivation of genes associated with metabolic side effects.[1][2]
Efficacy in Rat Collagen-Induced Arthritis Model
This compound was evaluated in a 9-day type II collagen-induced arthritis (CIA) model in rats. The compound was administered orally once daily (qd po) in a 30% cremophor vehicle. The efficacy was assessed based on histological parameters of the ankle, including inflammation, pannus formation, cartilage damage, and bone resorption.[1]
Table 1: Summary of Histological Scores in a 9-Day Rat CIA Model Treated with this compound [1]
| Treatment Group (Dose) | Ankle Inflammation | Pannus Formation | Cartilage Damage | Bone Resorption | Summed Score |
| Vehicle Control | - | - | - | - | - |
| This compound (3 mg/kg) | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease | Non-significant decrease |
| This compound (10 mg/kg) | - | Significant decrease (33%) | - | Significant decrease (33%) | Significant decrease (27%) |
| This compound (30 mg/kg) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) | Significant decrease (87-96%) |
The ED50 value for the summed scores was determined to be 14 mg/kg.[1]
Experimental Protocols
The following are detailed protocols for inducing arthritis in rats, which are relevant models for testing compounds like this compound.
Protocol 1: Collagen-Induced Arthritis (CIA) in Rats
This protocol is a widely used model for rheumatoid arthritis and is based on the methodology used for evaluating this compound.[1][3]
Materials:
-
Bovine Type II Collagen
-
0.05M Acetic Acid
-
Incomplete Freund's Adjuvant (IFA)
-
Hamilton Syringe with a 25 or 27-gauge needle
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05M acetic acid at a concentration of 4 mg/mL.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with Incomplete Freund's Adjuvant (IFA). This should be done by drawing the two solutions into separate syringes and connecting them with a three-way stopcock, then repeatedly forcing the contents back and forth until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 0.2 mL of the collagen-IFA emulsion subcutaneously at the base of the tail.[3]
-
-
Booster Injection (Day 7):
-
Monitoring and Scoring:
-
Clinically apparent arthritis with swollen joints typically appears 12-14 days after the first immunization.[3]
-
Monitor the rats daily for signs of arthritis, including paw swelling (measured with calipers), erythema, and joint stiffness.
-
Arthritis severity can be scored visually on a scale of 0-4 for each paw, with 0 being normal and 4 being severe inflammation with ankylosis.[4]
-
-
Drug Administration:
-
For a prophylactic treatment regimen, begin dosing on day 0 and continue for the duration of the study.
-
For a therapeutic regimen, begin dosing after the onset of clinical signs of arthritis.
-
In the case of this compound, oral administration was performed daily from the start of the study in a 9-day model.[1]
-
-
Histological Analysis:
-
At the end of the study, euthanize the animals and collect the ankle joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, cartilage damage, and bone resorption.[4][5]
-
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is another common model for inflammatory arthritis and can be used for preclinical testing of anti-arthritic compounds.[6]
Materials:
-
Complete Freund's Adjuvant (CFA) containing at least 5 mg/mL of heat-killed Mycobacterium tuberculosis.
-
Syringe with a 25 or 27-gauge needle.
-
Male Lewis or Sprague-Dawley rats (6-12 weeks old).[7]
Procedure:
-
Preparation of Adjuvant:
-
Thoroughly resuspend the CFA to ensure a uniform distribution of the mycobacterial particles.
-
-
Induction (Day 0):
-
Anesthetize the rats according to approved IACUC protocols.
-
Inject 0.1 mL of the CFA subcutaneously at the base of the tail.[7] This allows for the assessment of arthritis in all four paws.
-
-
Monitoring and Scoring:
-
The primary inflammatory reaction occurs at the injection site.
-
Secondary arthritis in the non-injected paws typically appears between day 12 and 14 and persists for 20-25 days.[7]
-
Monitor and score the severity of arthritis in each paw daily, as described in the CIA protocol.
-
-
Drug Administration:
-
Dosing can be initiated prophylactically from day 0 or therapeutically after the onset of secondary arthritis.
-
-
Endpoint Analysis:
-
Spleen and liver weights can also be measured, as splenomegaly and hepatomegaly are features of this model.[6]
Concluding Remarks
This compound demonstrates dose-dependent efficacy in a rat model of collagen-induced arthritis, significantly reducing histological signs of inflammation, pannus formation, cartilage damage, and bone resorption at higher doses.[1] Its mechanism as a dissociated GR agonist, favoring transrepression over transactivation, makes it an interesting candidate for anti-inflammatory therapies with a potentially improved safety profile. The provided protocols for rat models of arthritis offer a framework for the preclinical evaluation of this compound and other novel anti-inflammatory compounds.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
Application Notes and Protocols for Cell-Based Assays of Glucocorticoid Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various cell-based assays designed to quantify the activation of the glucocorticoid receptor (GR). These assays are crucial tools for identifying and characterizing novel GR modulators in academic research and drug discovery.
Introduction
Glucocorticoids (GCs) are a class of steroid hormones that play critical roles in a wide range of physiological processes, including metabolism, inflammation, and immune function.[1][2] Their effects are primarily mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3][4] Upon binding to a ligand, the GR translocates from the cytoplasm to the nucleus, where it regulates the transcription of target genes.[3][5] This mechanism of action makes the GR a significant target for therapeutic intervention in various inflammatory and autoimmune diseases.
Cell-based assays are indispensable for studying GR activation, offering a physiologically relevant context to screen for and characterize the activity of potential drug candidates. This document outlines the principles and protocols for several key cell-based assays for assessing GR activation.
Glucocorticoid Receptor Signaling Pathway
In its inactive state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90.[3] Upon binding to a glucocorticoid ligand, the GR undergoes a conformational change, leading to its dissociation from the chaperone proteins.[3][6] The activated GR then dimerizes and translocates to the nucleus.[5]
Once in the nucleus, the GR can modulate gene expression through several mechanisms:
-
Transactivation: GR dimers can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and initiation of transcription.[4][7]
-
Transrepression: The GR can also repress the expression of pro-inflammatory genes by interacting with and inhibiting the activity of other transcription factors, such as NF-κB and AP-1, without direct DNA binding.[8]
A simplified representation of the classical GR signaling pathway is depicted below.
Key Cell-Based Assays for GR Activation
Several types of cell-based assays can be employed to measure GR activation, each with its own advantages and applications. The most common approaches include reporter gene assays, ligand binding assays, and receptor translocation assays.
Reporter Gene Assays
Reporter gene assays are a widely used method to quantify the transcriptional activity of the GR.[9][10] These assays utilize a reporter gene, such as luciferase or a fluorescent protein, under the control of a promoter containing GREs.[11][12] When the GR is activated by a ligand, it binds to the GREs and drives the expression of the reporter gene, which can be easily measured.
This protocol is a general guideline and may require optimization for specific cell lines and reagents.
Materials:
-
Human cell line stably or transiently transfected with a GRE-luciferase reporter plasmid (e.g., HEK293T, A549).[7][13]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (agonists and antagonists).
-
Positive control (e.g., Dexamethasone).
-
Negative control (e.g., vehicle, DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7] Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in serum-free medium.
-
Treatment: Remove the culture medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[14]
-
Cell Lysis and Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of culture medium in each well.
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
Measure the luminescence using a luminometer.[15]
-
-
Data Analysis:
-
For agonists, calculate the fold induction relative to the vehicle control.
-
For antagonists, co-treat cells with a fixed concentration of an agonist (e.g., EC80 of dexamethasone) and varying concentrations of the antagonist. Calculate the percent inhibition.
-
Plot the dose-response curves and determine the EC50 or IC50 values using a four-parameter logistic regression model.[13]
-
Ligand Binding Assays
Ligand binding assays directly measure the interaction of a compound with the GR. A common technique is the fluorescence polarization (FP) competition assay.[6] This assay uses a fluorescently labeled GR ligand (tracer) that, when bound to the larger GR protein, has a high FP value. Unlabeled test compounds that bind to the GR will displace the tracer, leading to a decrease in the FP signal.
This protocol is a general guideline for a competitive binding assay.
Materials:
-
Purified recombinant human GR protein.
-
Fluorescently labeled GR ligand (e.g., Fluormone™ GS Red).[16]
-
Assay buffer.
-
Test compounds.
-
Positive control (unlabeled high-affinity ligand).
-
384-well black microplate.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and controls in the assay buffer. Prepare a working solution of the fluorescent tracer and the GR protein.
-
Assay Setup:
-
To the wells of the 384-well plate, add the test compounds.
-
Add the fluorescent tracer to all wells.
-
Initiate the binding reaction by adding the GR protein solution to all wells.[6]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) in the dark.[16]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of tracer displaced by the test compound. Calculate the IC50 value from the dose-response curve, which represents the concentration of the compound that displaces 50% of the fluorescent tracer.
GR Translocation Assays
GR translocation assays visualize and quantify the movement of the GR from the cytoplasm to the nucleus upon ligand binding.[17] This is typically achieved using high-content imaging of cells expressing a fluorescently tagged GR (e.g., GFP-GR).[14]
Materials:
-
Cell line stably expressing a GFP-GR fusion protein (e.g., U2OS).[14]
-
Cell culture medium.
-
Test compounds.
-
Positive control (e.g., Dexamethasone).
-
Fixative solution (e.g., 4% paraformaldehyde).
-
Nuclear counterstain (e.g., Hoechst stain).
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed the GFP-GR expressing cells in a 96-well imaging plate and incubate overnight.
-
Treatment: Treat the cells with test compounds for a specified duration (e.g., 1-2 hours).[14]
-
Fixation and Staining:
-
Fix the cells with the fixative solution.
-
Wash the cells with PBS.
-
Stain the nuclei with a nuclear counterstain.
-
-
Imaging: Acquire images of the GFP and nuclear stain channels using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the intensity of GFP fluorescence in the cytoplasm and the nucleus. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of GR translocation.
-
Data Analysis: Plot the dose-response curves for nuclear translocation and determine the EC50 values.
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison of different compounds.
Table 1: Potency of Glucocorticoid Receptor Ligands in Different Cell-Based Assays
| Compound | Assay Type | Cell Line | Parameter | Value (M) | Reference |
| Dexamethasone | GRE-Luciferase | A549 | EC50 | 3.6 x 10-8 | [8] |
| Dexamethasone | GR Translocation | HEK293 | EC50 | 6 x 10-10 | [17] |
| Budesonide | GRE-Luciferase | A549 | EC50 | 1.1 x 10-9 | [8] |
| Fluticasone Propionate | GRE-Luciferase | A549 | EC50 | 9.8 x 10-10 | [8] |
| Mifepristone (RU486) | GRE-Luciferase (inhibition) | - | IC50 | 9.6 x 10-9 | [18] |
| Nenocorilant | Ligand Binding (FP) | - | Ki | 0.5 x 10-9 | [6] |
Note: EC50 and IC50 values can vary depending on the specific cell line, assay conditions, and experimental setup. The data presented here are for illustrative purposes.
Conclusion
The cell-based assays described in this document provide a robust toolkit for investigating the activation of the glucocorticoid receptor. Reporter gene assays are excellent for assessing the functional transcriptional output of GR activation. Ligand binding assays offer a direct measure of compound affinity for the receptor. GR translocation assays provide a visual and quantitative measure of an early key step in the signaling cascade. The choice of assay will depend on the specific research question and the stage of the drug discovery process. By employing these detailed protocols and presenting the data in a structured manner, researchers can effectively identify and characterize novel modulators of GR activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. innoprot.com [innoprot.com]
- 18. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI 653048-Mediated Inhibition of IL-6 Production in RAW 264.7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-6 (IL-6) is a pleiotropic cytokine with a critical role in regulating inflammatory and immune responses. Dysregulated overproduction of IL-6 is implicated in the pathogenesis of various inflammatory diseases. The murine macrophage-like cell line, RAW 264.7, is a widely used in vitro model to study inflammatory responses, as it produces high levels of pro-inflammatory cytokines, including IL-6, upon stimulation with lipopolysaccharide (LPS).
BI 653048 is a potent and selective nonsteroidal agonist of the glucocorticoid receptor (GR).[1] Glucocorticoids are well-known for their anti-inflammatory properties, which are partly mediated by the inhibition of inflammatory cytokine gene expression.[2] The activated GR can interfere with the activity of key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are essential for IL-6 transcription.[2] In mouse RAW cells, this compound has been shown to inhibit TNF-stimulated IL-6 production with an IC50 of 100 nM.[1]
These application notes provide detailed protocols for utilizing this compound to inhibit IL-6 production in RAW 264.7 cells, a valuable tool for researchers studying anti-inflammatory pathways and developing novel therapeutics.
Data Presentation
The following tables summarize the expected quantitative data from experiments investigating the inhibitory effect of this compound on IL-6 production in LPS-stimulated RAW 264.7 cells.
Table 1: Dose-Dependent Inhibition of IL-6 Protein Production by this compound
| This compound Concentration (nM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (LPS only) | 2500 ± 150 | 0 |
| 1 | 2250 ± 130 | 10 |
| 10 | 1750 ± 110 | 30 |
| 50 | 1375 ± 95 | 45 |
| 100 (IC50) | 1250 ± 80 | 50 |
| 250 | 750 ± 60 | 70 |
| 500 | 375 ± 40 | 85 |
| 1000 | 125 ± 20 | 95 |
Note: This table presents hypothetical data based on the known IC50 of this compound in mouse RAW cells. Actual results may vary.
Table 2: Effect of this compound on IL-6 mRNA Expression
| Treatment | Relative IL-6 mRNA Expression (Fold Change) (Mean ± SD) |
| Untreated Control | 1.0 ± 0.1 |
| LPS (100 ng/mL) | 50.0 ± 4.5 |
| LPS + this compound (100 nM) | 15.0 ± 2.0 |
| LPS + this compound (500 nM) | 5.0 ± 0.8 |
Note: This table illustrates the expected trend of this compound in reducing IL-6 gene expression. Actual fold changes can vary depending on experimental conditions.
Mandatory Visualizations
Caption: Signaling pathway of LPS-induced IL-6 production and its inhibition by this compound.
Caption: Experimental workflow for assessing this compound's effect on IL-6 production.
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Cells
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in fresh medium at a lower density.
Inhibition of IL-6 Production in RAW 264.7 Cells
Materials:
-
RAW 264.7 cells
-
Complete DMEM
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
24-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well in 500 µL of complete DMEM and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM from a stock solution. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.
-
After 24 hours, remove the medium from the wells and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate the plates for an additional 24 hours at 37°C.
-
After incubation, collect the cell culture supernatants for IL-6 protein measurement by ELISA.
-
For mRNA analysis, proceed to lyse the cells for RNA extraction.
Quantification of IL-6 Protein by ELISA
Materials:
-
Mouse IL-6 ELISA kit (follow the manufacturer's instructions)
-
Collected cell culture supernatants
-
Microplate reader
Protocol (General Outline):
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Add 100 µL of standards and samples (supernatants) to the appropriate wells of the pre-coated microplate.
-
Incubate the plate for the recommended time at the specified temperature (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate.
-
Wash the wells again.
-
Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the wells for the final time.
-
Add 100 µL of the substrate solution and incubate in the dark until color develops.
-
Stop the reaction by adding 50 µL of the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IL-6 concentration in the samples by comparing their absorbance to the standard curve.
Quantification of IL-6 mRNA by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for mouse IL-6 and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Protocol:
-
RNA Extraction: After collecting the supernatant, wash the cells in the wells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.
-
cDNA Synthesis: Quantify the extracted RNA and use a standardized amount (e.g., 1 µg) for reverse transcription to synthesize cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for IL-6 or the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative expression of IL-6 mRNA, normalized to the housekeeping gene.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on IL-6 production in RAW 264.7 cells. These methods can be adapted to screen other compounds for their anti-inflammatory properties and to further elucidate the molecular mechanisms underlying the suppression of inflammatory cytokine production.
References
Application Notes and Protocols for BI 653048 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist.[1] It is characterized as a "dissociated" GR agonist, meaning it displays different transcriptional regulatory profiles for gene transrepression and transactivation.[2][3] This dissociation is intended to separate the anti-inflammatory effects of glucocorticoids, which are primarily mediated by transrepression, from their metabolic side effects, which are often linked to transactivation.[3] this compound has demonstrated potent anti-inflammatory properties in preclinical models, making it a valuable tool for immunology research, particularly in the study of inflammatory diseases. However, it is important to note that this compound exhibits species selectivity with reduced functional transrepression potency in mice, making it unsuitable for in vivo studies in standard mouse models.[2][3]
Mechanism of Action
Glucocorticoids exert their effects by binding to the GR, a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins.[4] Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus.[4] In the nucleus, the GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes.[2] This mechanism is associated with many of the metabolic side effects of glucocorticoids.
-
Transrepression: The GR monomer can interact with and inhibit the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3] These transcription factors are key regulators of pro-inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. By inhibiting their activity, the GR suppresses the inflammatory response.[3]
This compound, as a dissociated agonist, is designed to preferentially engage the transrepression pathway, thereby exerting anti-inflammatory effects with a potentially improved side-effect profile compared to traditional glucocorticoids.
Data Presentation
In Vitro Activity
| Parameter | Cell Line | Stimulus | IC50 | Reference |
| Glucocorticoid Receptor Binding | - | - | 55 nM | [1] |
| IL-6 Inhibition | Human A549 cells | - | 23 nM | [2] |
| IL-6 Inhibition | Mouse RAW 264.7 cells | TNF-α | 100 nM | [1] |
In Vivo Efficacy in Rat Collagen-Induced Arthritis Model
| Dose | Route of Administration | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores | Reference |
| 3 mg/kg | Oral | Nonsignificant decrease | Nonsignificant decrease | [1][3] |
| 10 mg/kg | Oral | 33% decrease (significant) | 27% decrease (significant) | [1][3] |
| 30 mg/kg | Oral | 87-96% decrease (significant) | 87-96% decrease (significant) | [1][3] |
Experimental Protocols
In Vitro: Inhibition of TNF-α-induced IL-6 Production in RAW 264.7 Macrophages
This protocol is designed to assess the ability of this compound to inhibit the production of the pro-inflammatory cytokine IL-6 in a macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Recombinant murine TNF-α
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well tissue culture plates
-
ELISA kit for murine IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well in 100 µL of complete DMEM. Incubate for 12-24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final concentration of DMSO should be kept below 0.1%. Remove the old media from the cells and add 100 µL of the this compound dilutions. Incubate for 1 hour.
-
Stimulation: Add 10 µL of TNF-α solution to each well to a final concentration of 10 ng/mL. Include a vehicle control (DMSO) and an unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for IL-6 measurement.
-
IL-6 Measurement: Quantify the amount of IL-6 in the supernatants using a murine IL-6 ELISA kit according to the manufacturer's instructions.
-
Cell Viability: After collecting the supernatant, assess cell viability using an MTT assay or a similar method to ensure that the observed inhibition of IL-6 is not due to cytotoxicity.
In Vitro: Lymphocyte Proliferation Assay using Human PBMCs
This assay evaluates the effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with a mitogen.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 2-mercaptoethanol
-
Phytohemagglutinin (PHA) or other suitable mitogen
-
This compound
-
DMSO
-
[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
-
96-well round-bottom tissue culture plates
-
Cell harvester and scintillation counter (for [3H]-thymidine incorporation) or flow cytometer (for CFSE)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well round-bottom plate (1 x 10^5 cells/well).
-
Compound Treatment: Add 50 µL of this compound dilutions in complete RPMI-1640 to the wells.
-
Stimulation: Add 50 µL of PHA solution to a final concentration of 5 µg/mL. Include a vehicle control and an unstimulated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement ([3H]-thymidine incorporation):
-
Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Proliferation Measurement (CFSE):
-
Prior to seeding, label the PBMCs with CFSE according to the manufacturer's protocol.
-
After the 72-hour incubation, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
In Vivo: Rat Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the in vivo anti-inflammatory efficacy of this compound in a model that shares pathological features with human rheumatoid arthritis.
Animals:
-
Female Lewis rats, 8-10 weeks old.
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Induction of Arthritis:
-
Day 0 (Primary Immunization): Emulsify bovine type II collagen in CFA at a 1:1 ratio. Inject 0.1 mL of the emulsion intradermally at the base of the tail.
-
Day 7 (Booster Immunization): Emulsify bovine type II collagen in IFA at a 1:1 ratio. Inject 0.1 mL of the emulsion intradermally at a site near the primary injection.
-
-
Compound Administration:
-
Begin daily oral administration of this compound or vehicle on a prophylactic (e.g., Day 0 to Day 21) or therapeutic (e.g., from the onset of clinical signs) schedule.
-
-
Clinical Assessment:
-
Monitor the rats daily or every other day for the onset and severity of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling and erythema with joint deformity). The maximum score per animal is 16.
-
Measure paw thickness using a digital caliper.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) and Safranin O.
-
Evaluate the sections for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Mandatory Visualizations
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by this compound.
Caption: Experimental workflow for the in vitro IL-6 inhibition assay.
Caption: Experimental workflow for the in vivo rat collagen-induced arthritis model.
References
Application Notes and Protocols: BI 653048 as a Chemical Probe for Glucocorticoid Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 is a potent and selective, non-steroidal chemical probe for the glucocorticoid receptor (GR).[1][2] It functions as a "dissociated" GR agonist, meaning it exhibits distinct profiles for gene transrepression and transactivation.[3][4][5] This property makes this compound a valuable tool for dissecting the molecular mechanisms of GR signaling, with the aim of separating the anti-inflammatory effects (primarily associated with transrepression) from the adverse metabolic effects (often linked to transactivation).[4] These application notes provide detailed protocols for utilizing this compound to investigate GR biology in various experimental settings.
Data Presentation
In Vitro Activity and Selectivity of this compound
| Parameter | Species | Value | Assay Type | Notes |
| GR Binding Affinity (IC50) | Human | 55 nM | Fluorescence Polarization | Competitive binding assay.[1][6] |
| IL-6 Inhibition (IC50) | Human | 23 nM | Cellular Assay | Functional assay measuring transrepression.[4] |
| MMTV Transactivation (Max. Eff. %) | Not Specified | 33% | Reporter Assay | Compared to a standard agonist.[4] |
| Osteocalcin Repression (Max. Eff. %) | Not Specified | 39% | Cellular Assay | Marker for potential side effects on bone.[4] |
| Selectivity vs. MR, PR, AR, ER | Human | >100-fold | Not Specified | High selectivity against other steroid receptors.[4][6] |
In Vitro DMPK and Safety Profile of this compound
| Parameter | Species | Value | Notes |
| Microsomal Stability (% QH) | Human / Rat | 13 / <6 | Indicates metabolic stability.[3] |
| Hepatocyte Stability (% QH) | Human / Rat / Dog | 13 / 23 / <7 | [3] |
| Plasma Protein Binding (%) | Human / Rat / Dog | 91.8 / 96.1 / 97.4 | High plasma protein binding.[3] |
| hERG Inhibition (IC50) | Human | >30 µM | Low risk of cardiac toxicity.[1][3] |
| CYP Inhibition (IC50) | Human | CYP1A2: >50 µM, CYP2D6: 41 µM, CYP2C9: 12 µM, CYP2C19: 9 µM, CYP3A4: 8 µM | Potential for drug-drug interactions.[1][3] |
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Caption: Dissociated agonist this compound binds GR, promoting transrepression and selective transactivation.
Experimental Workflow: GR Competitive Binding Assay
Caption: Workflow for determining the binding affinity of this compound to the glucocorticoid receptor.
Experimental Protocols
GR Competitive Binding Assay using Fluorescence Polarization
This protocol is designed to determine the binding affinity (IC50) of this compound for the human glucocorticoid receptor.
Materials:
-
Full-length human GR protein
-
Fluorescent GR ligand (e.g., Fluormone™ GS Red)
-
This compound
-
Assay Buffer (e.g., PBS with 0.01% BSA and 1 mM DTT)
-
DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
-
Prepare fluorescent ligand and GR solutions:
-
Dilute the fluorescent GR ligand in assay buffer to a final concentration of 1-2 nM.
-
Dilute the GR protein in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
-
Assay Plate Setup:
-
Add 5 µL of each this compound dilution to the wells of the 384-well plate.
-
Include "no competitor" controls (assay buffer with DMSO) and "maximum competition" controls (a saturating concentration of a known unlabeled GR ligand like dexamethasone).
-
Add 5 µL of the fluorescent GR ligand solution to all wells.
-
-
Initiate the Binding Reaction:
-
Add 10 µL of the GR protein solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
-
Incubation:
-
Incubate the plate at room temperature for 2-4 hours, protected from light.[3]
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorescent ligand.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
GR-Mediated Transactivation Reporter Gene Assay
This protocol measures the ability of this compound to activate gene expression through GR binding to Glucocorticoid Response Elements (GREs).
Materials:
-
A549 cells (or other suitable cell line with low endogenous GR)
-
GRE-luciferase reporter plasmid (e.g., pGRE-Luc)
-
GR expression plasmid (if needed)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (CS-FBS)
-
This compound
-
Dexamethasone (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed A549 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the GRE-luciferase reporter plasmid and, if necessary, a GR expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM) or dexamethasone.
-
Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 and maximal efficacy relative to dexamethasone.
-
GR-Mediated Transrepression (NF-κB) Reporter Gene Assay
This protocol assesses the ability of this compound to repress the activity of pro-inflammatory transcription factors like NF-κB.
Materials:
-
A549 cells
-
NF-κB-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium with CS-FBS
-
This compound
-
TNF-α or IL-1β (as an NF-κB activator)
-
Dexamethasone (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed and transfect A549 cells with the NF-κB-luciferase reporter plasmid as described in the transactivation protocol.
-
-
Compound Pre-treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or dexamethasone.
-
Incubate for 1-2 hours.
-
-
NF-κB Activation:
-
Add TNF-α (e.g., 10 ng/mL) or another suitable NF-κB activator to all wells except the unstimulated control.
-
-
Incubation:
-
Incubate the cells for an additional 6-8 hours.
-
-
Luciferase Assay and Data Analysis:
-
Perform the luciferase assay and analyze the data as described previously. The results will show the inhibitory effect of this compound on NF-κB-mediated transcription.
-
IL-6 Inhibition Assay in A549 Cells
This protocol provides a functional readout of the anti-inflammatory (transrepression) activity of this compound in a relevant cell model.
Materials:
-
A549 human lung carcinoma cells
-
Cell culture medium (e.g., F-12K) with 10% FBS
-
This compound
-
IL-1β or TNF-α (as an IL-6 inducer)
-
Human IL-6 ELISA kit
Procedure:
-
Cell Seeding:
-
Seed A549 cells in a 24-well plate and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Replace the medium with serum-free medium containing serial dilutions of this compound.
-
Incubate for 1-2 hours.
-
-
IL-6 Induction:
-
Add IL-1β (e.g., 1 ng/mL) to stimulate IL-6 production.
-
-
Incubation:
-
Incubate the cells for 24 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-6 concentration against the logarithm of the this compound concentration to determine the IC50 for IL-6 inhibition.
-
Important Considerations
-
Species Selectivity: this compound exhibits species selectivity and is not suitable for in vivo studies in mouse models due to reduced functional transrepression potency.[3][4] Rat models have been used successfully.[3]
-
Negative Control: For robust experimental design, it is recommended to use an inactive control compound. BI-3047 is a structurally related molecule with no activity on GR (IC50 > 2 µM) and can serve as an appropriate negative control.[3]
-
Cellular Assays: When using this compound in cell-based assays, it is crucial to determine the optimal concentration range empirically. A starting point for concentration-response curves could be from 0.1 nM to 10 µM.
-
"Dissociated" Agonism: Researchers should be aware that this compound is a "dissociated" agonist.[3][4][5] Therefore, its effects on transactivation-driven endpoints may be partial compared to a full agonist like dexamethasone. This property is central to its utility as a chemical probe to differentiate between GR signaling pathways.
By following these detailed protocols and considering the unique properties of this compound, researchers can effectively utilize this chemical probe to advance the understanding of glucocorticoid receptor biology and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for BI 653048 and its Negative Control, BI-3047
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 653048 is a potent and selective, non-steroidal dissociated agonist of the glucocorticoid receptor (GR).[1][2] As a dissociated agonist, this compound is designed to separate the transrepression effects, associated with anti-inflammatory efficacy, from the transactivation effects, which are linked to metabolic side effects commonly observed with traditional glucocorticoid therapies.[2][3][4] This molecule demonstrates high affinity for the GR and exhibits significant anti-inflammatory activity. Accompanying this compound is its structurally related negative control, BI-3047, which is inactive on the glucocorticoid receptor, making it an ideal tool for confirming the on-target effects of this compound in various experimental settings.[3] These application notes provide detailed protocols for ordering and utilizing this compound and its negative control in key in vitro and in vivo assays.
Data Presentation
In Vitro Activity and Physicochemical Properties
| Parameter | This compound | BI-3047 (Negative Control) |
| Target | Glucocorticoid Receptor (GR) | - |
| Mechanism of Action | Dissociated Agonist | Inactive |
| GR Binding IC50 (nM) | 55 | > 2,000 |
| IL-6 Inhibition IC50 (nM) | 23 | Not Active |
| MMTV Transactivation max. eff. (%) | 33 | Not Active |
| logD @ pH 7.4 | 2.7 | 2.9 |
| Solubility @ pH 6.8 (µg/mL) | 30.7 | Not Available |
| Caco-2 Permeability (10⁻⁶ cm/s) | 6 | Not Available |
| hERG IC50 (µM) | >30 | Not Available |
CYP450 Inhibition Profile
| CYP Isoform | This compound IC50 (µM) |
| CYP1A2 | >50 |
| CYP2C9 | 12 |
| CYP2C19 | 9 |
| CYP2D6 | 41 |
| CYP3A4 | 8 |
In Vivo Efficacy in Rat Collagen-Induced Arthritis Model
| Dose (mg/kg, p.o.) | Effect on Pannus and Bone Resorption |
| 3 | Non-significant decrease |
| 10 | 33% decrease (significant) |
| 30 | 87-96% decrease (significant) |
| ED50 (summed scores) | 14 mg/kg |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Caption: Workflow for a cell-based IL-6 inhibition assay.
Experimental Protocols
In Vitro Glucocorticoid Receptor Transactivation Assay (MMTV Reporter)
This assay measures the ability of this compound to activate gene transcription through the glucocorticoid receptor, using a reporter gene under the control of the Mouse Mammary Tumor Virus (MMTV) promoter, which contains glucocorticoid response elements (GREs).
Materials:
-
Cell line expressing the human glucocorticoid receptor (e.g., HeLa, A549)
-
MMTV-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum (FBS)
-
This compound and BI-3047 (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Luciferase assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the MMTV-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound, BI-3047, dexamethasone, or vehicle (DMSO). The final DMSO concentration should be kept below 0.5%.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the luciferase assay system manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
In Vitro IL-6 Inhibition Assay
This assay assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine IL-6 in cells stimulated with an inflammatory agent.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., A549)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL or lipopolysaccharide (LPS) at 1 µg/mL)
-
This compound and BI-3047 (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of this compound, BI-3047, dexamethasone, or vehicle (DMSO) for 1 hour.
-
Stimulation: Add the pro-inflammatory stimulus (TNF-α or LPS) to the wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.
-
IL-6 ELISA: Quantify the amount of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-6 concentration against the compound concentration and calculate the IC50 value using a suitable curve-fitting software.
In Vivo Collagen-Induced Arthritis (CIA) in Rats
This model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
Lewis rats (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
This compound and BI-3047
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for paw thickness measurement
-
Scoring system for clinical signs of arthritis
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.
-
On day 7, boost the rats with an intradermal injection of an emulsion of bovine type II collagen in IFA.
-
-
Compound Administration:
-
From the onset of clinical signs of arthritis (typically around day 10-12), randomize the animals into treatment groups.
-
Administer this compound (e.g., 3, 10, 30 mg/kg), BI-3047 (at a dose equivalent to the highest dose of this compound), or vehicle orally once daily for a specified period (e.g., 14-21 days).
-
-
Assessment of Arthritis:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure paw thickness using calipers every other day.
-
Score the severity of arthritis based on a pre-defined scoring system (e.g., 0-4 for each paw).
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect the hind paws.
-
Fix, decalcify, and embed the paws in paraffin.
-
Section the joints and stain with hematoxylin and eosin (H&E) and Safranin O.
-
Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.
-
-
Data Analysis:
-
Compare the clinical scores, paw thickness, and histopathological scores between the treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Calculate the ED50 value for the summed scores.
-
CYP450 Inhibition Assay (Fluorometric)
This in vitro assay determines the potential of this compound to inhibit the activity of major cytochrome P450 enzymes, which is crucial for assessing potential drug-drug interactions.
Materials:
-
Recombinant human CYP450 enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorogenic CYP450 substrates
-
NADPH regenerating system
-
This compound and BI-3047 (dissolved in DMSO)
-
Known CYP450 inhibitors (positive controls for each isoform)
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the recombinant CYP450 enzyme, NADPH regenerating system, and the specific fluorogenic substrate in a buffer solution.
-
Compound Addition: Add serial dilutions of this compound, BI-3047, or a known inhibitor to the wells of the microplate.
-
Initiation of Reaction: Add the reaction mixture to the wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
Data Analysis: Calculate the percent inhibition of CYP450 activity for each concentration of the test compound. Determine the IC50 values by fitting the data to a dose-response curve.
Off-Target Liability Profiling (Eurofins SafetyScreen44™ Panel)
To assess the broader selectivity of this compound, it is recommended to screen it against a panel of off-targets known to be associated with adverse drug reactions. The Eurofins SafetyScreen44™ panel is a commercially available service that evaluates the binding of a compound to 44 different receptors, ion channels, and transporters.
Protocol:
-
Compound Submission: Provide a sufficient amount of this compound and BI-3047 to the service provider (e.g., Eurofins).
-
Assay Performance: The service provider will perform radioligand binding assays or enzymatic assays for the 44 targets at a specified concentration of the test compounds (typically 10 µM).
-
Data Reporting: The results are typically reported as the percent inhibition of binding or enzyme activity at the tested concentration. A significant inhibition (e.g., >50%) may warrant further investigation to determine the IC50 value.
Ordering Information
This compound and its negative control, BI-3047, may be available through Boehringer Ingelheim's open innovation portal, opnMe.com, or from various chemical suppliers. It is recommended to obtain both compounds from the same source to ensure consistency. When ordering, specify the desired quantity and purity. Upon receipt, store the compounds according to the supplier's recommendations, typically at -20°C or -80°C, protected from light and moisture.
References
Troubleshooting & Optimization
BI 653048 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to BI 653048, addressing common solubility issues and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist with an IC50 value of 55 nM.[1] It is described as a "dissociated" GR agonist, meaning it displays different regulatory profiles for gene transrepression and transactivation.[2][3] This dissociation is hypothesized to separate the anti-inflammatory effects (primarily through transrepression) from the side effects associated with traditional glucocorticoids (often linked to transactivation).[2][3]
Q2: What are the known solubility properties of this compound?
This compound exhibits limited aqueous solubility. Its solubility in an aqueous solution at pH 6.8 is 30.7 µg/mL.[3] For in vitro studies, Dimethyl sulfoxide (DMSO) is the recommended solvent, where it can be dissolved at a concentration of 100 mg/mL (193.98 mM).[1] However, this requires sonication and the use of fresh, non-hygroscopic DMSO.[1] For in vivo studies in rats, a formulation in 30% cremophor has been used.[2][3]
Q3: Are there any known issues with the stability of this compound in solution?
Stock solutions of this compound in DMSO should be aliquoted and stored to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[1]
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock solution in aqueous media. | The final concentration of this compound exceeds its aqueous solubility limit. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).- Decrease the final concentration of this compound.- Consider using a different solvent system or formulation, such as one containing a surfactant like Cremophor for in vivo applications. |
| Difficulty dissolving this compound in DMSO. | - The DMSO may have absorbed water (hygroscopic).- Insufficient energy to break the crystal lattice. | - Use a fresh, unopened bottle of anhydrous DMSO.[1]- Use an ultrasonic bath to aid dissolution.[1]- Gentle warming may also be attempted, but monitor for any signs of degradation. |
| Inconsistent results between experiments. | - Degradation of this compound in stock solution due to improper storage.- Variability in the preparation of working solutions. | - Aliquot stock solutions after preparation and store them at -80°C to minimize freeze-thaw cycles.[1]- Prepare fresh working solutions for each experiment from a thawed aliquot. |
Quantitative Solubility Data
| Solvent/System | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (193.98 mM) | Requires sonication; use of fresh, non-hygroscopic DMSO is critical. | [1] |
| Aqueous Solution (pH 6.8) | 30.7 µg/mL | [3] | |
| 30% Cremophor | Not specified, but used for oral administration in rats at doses of 3, 10, and 30 mg/kg. | Suitable for in vivo animal studies. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of 100 mg/mL.
-
Vortex the tube briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Protocol 2: In Vitro Cell-Based Assay (e.g., IL-6 Inhibition Assay)
-
Cell Culture:
-
Culture cells (e.g., mouse RAW 264.7 macrophages) in appropriate media and conditions until they reach the desired confluence for the experiment.
-
-
Preparation of Working Solutions:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
-
Assay Procedure:
-
Plate the cells in a multi-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with the various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) to induce IL-6 production. Include appropriate controls (vehicle control, stimulant-only control).
-
Incubate for the desired time period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the IC50 value of this compound for IL-6 inhibition by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Visualizations
Caption: Simplified signaling pathway of this compound as a dissociated GR agonist.
References
why is BI 653048 not suitable for mouse models
This technical support guide provides information on the use of BI 653048, a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not recommended for use in in vivo mouse models?
A: this compound is not suitable for in vivo studies in mouse models due to species-specific selectivity that results in reduced functional transrepression potency in mice.[1][2] The compound's intended "dissociated" agonist activity, which separates anti-inflammatory effects (transrepression) from potential side effects (transactivation), is not effectively observed in this species. For this reason, alternative animal models, such as rats, have been used to evaluate the in vivo efficacy of this compound.[1][2]
Q2: What is the mechanism of action for this compound?
A: this compound is a "dissociated" glucocorticoid receptor agonist.[1][2] This means it exhibits different regulatory profiles for gene transrepression and transactivation.[1][2] The primary anti-inflammatory effects of glucocorticoids are attributed to transrepression, where the GR-ligand complex inhibits the transcription of pro-inflammatory genes. Conversely, many of the undesirable side effects are linked to transactivation, the process of inducing gene expression. The goal of a dissociated agonist like this compound is to preferentially engage in transrepression to achieve anti-inflammatory benefits with a reduced side-effect profile.[1]
Q3: Has this compound been tested in other preclinical animal models?
A: Yes, this compound has been evaluated in a 9-day type II collagen-induced arthritis model in rats.[1][2] In this model, oral administration of this compound demonstrated dose-dependent anti-inflammatory effects, with significant reductions in pannus formation, bone resorption, and other histological parameters at higher doses.[1][2]
Troubleshooting Guide
Issue: Lack of expected anti-inflammatory response in an in vivo mouse study.
-
Root Cause: As detailed in the FAQs, this compound shows reduced functional potency in mice due to species selectivity.[1][2] Therefore, a diminished or absent anti-inflammatory effect is the expected outcome in mouse models.
-
Recommended Action:
-
Discontinue the use of this compound in mouse models.
-
If an in vivo assessment of a GR agonist with a similar dissociated profile is required, consider using a rat model, for which positive preclinical data exists for this compound.[1][2]
-
Alternatively, for mouse studies, it is necessary to source a different GR agonist that has been validated for efficacy in mice.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| GR Binding Affinity (IC50) | 55 nM | Human | [1][3] |
| IL-6 Inhibition (IC50) | 23 nM | Human | [1] |
| IL-6 Inhibition (IC50) | 100 nM | Mouse (RAW cells) | [3] |
| hERG Affinity (IC50) | >30 µM | Recombinant HEK293 cells | [3] |
| CYP 1A2 Inhibition (IC50) | >50 µM | Human | [1][3] |
| CYP 2D6 Inhibition (IC50) | 41 µM | Human | [1][3] |
| CYP 2C9 Inhibition (IC50) | 12 µM | Human | [1][3] |
| CYP 2C19 Inhibition (IC50) | 9 µM | Human | [1][3] |
| CYP 3A4 Inhibition (IC50) | 8 µM | Human | [1][3] |
Experimental Protocols
Rat Collagen-Induced Arthritis Model (Summary)
This protocol provides a general overview based on the described studies with this compound.[1][2]
-
Induction of Arthritis: Type II collagen is used to induce arthritis in rats, a standard model for rheumatoid arthritis.
-
Dosing: this compound is administered orally (p.o.) once daily (q.d.) for 9 days. The compound is formulated in 30% cremophor.
-
Dose Groups: At least three dose levels (e.g., 3, 10, and 30 mg/kg) are typically used to assess dose-response relationships.
-
Endpoint Analysis: At the end of the study, histological assessments of the ankle joints are performed to evaluate:
-
Inflammation
-
Pannus formation
-
Cartilage damage
-
Bone resorption
-
-
Statistical Analysis: The effects of different doses of this compound are compared to a vehicle control group to determine statistical significance.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for in vivo testing in rats.
References
Technical Support Center: Interpreting BI 653048 Results with hERG Channel Affinity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI 653048 and interpreting its affinity for the hERG channel.
Understanding this compound and its hERG Profile
This compound is a selective, orally active, nonsteroidal glucocorticoid (GC) agonist with an IC50 value of 55 nM for the glucocorticoid receptor. It is classified as a "dissociated" agonist, meaning it displays different regulatory profiles for gene transrepression and transactivation.[1][2][3] Notably, this compound has a reduced affinity for the hERG ion channel, with a reported IC50 greater than 30 µM.[4][5] This low affinity is a desirable characteristic in drug development, as significant hERG channel inhibition can lead to cardiac arrhythmias.[6][7]
Data Presentation: this compound Profile
| Parameter | Value | Notes |
| Primary Target | Glucocorticoid Receptor (GR) | A nuclear hormone receptor involved in inflammatory responses. |
| GR IC50 | 55 nM | Indicates high potency for its intended target.[5] |
| Mechanism of Action | Dissociated GR Agonist | Exhibits different profiles for gene transrepression (anti-inflammatory effects) and transactivation (associated with side effects).[2][3] |
| hERG IC50 | >30 µM | Indicates low affinity for the hERG potassium channel.[4][5] |
| CYP Inhibition | Shows some inhibition of CYP isoforms (e.g., CYP3A4 IC50 = 8 µM, CYP2C19 IC50 = 9 µM, CYP2C9 IC50 = 12 µM).[5] | Important for assessing drug-drug interaction potential. |
Interpreting hERG Affinity and Safety Margin
A key aspect of interpreting hERG assay results is determining the safety margin, which compares the concentration of the drug that causes hERG inhibition to the concentration expected in a patient's blood at a therapeutic dose (Cmax).[8] A larger safety margin indicates a lower risk of drug-induced cardiac arrhythmias.[9]
Q: How do I interpret the hERG IC50 value of >30 µM for this compound?
An IC50 value of >30 µM indicates that a high concentration of this compound is required to inhibit the hERG channel by 50%. This is generally considered a low potential for hERG-related cardiotoxicity. However, a definitive risk assessment requires calculating the safety margin.
Q: How do I calculate the hERG safety margin?
The safety margin is calculated by dividing the hERG IC50 by the maximum unbound plasma concentration (Cmax) of the drug at its therapeutic dose.
Safety Margin = hERG IC50 / Unbound Cmax
A generally accepted, conservative safety margin is a 30-fold to 100-fold difference between the hERG IC50 and the unbound Cmax.[10]
Q: Where can I find the Cmax for this compound?
The Cmax for a specific dose of this compound would be determined from pharmacokinetic studies, typically during clinical trials. For research purposes, you may need to perform animal pharmacokinetic studies to estimate the Cmax. Clinical trial data for this compound has been published and may contain this information.[11][12]
Troubleshooting hERG Assay Results
Even with a compound expected to have low hERG affinity, experimental issues can arise.
Q: My hERG assay shows some inhibition with this compound at high concentrations, but the results are variable. What could be the cause?
A: Variability at high concentrations of a low-affinity compound can be due to several factors:
-
Compound Solubility: this compound may have limited solubility at the high concentrations needed to see hERG inhibition. Precipitated compound can cause inconsistent results.
-
Troubleshooting: Visually inspect your solutions for precipitation. Consider using a lower top concentration or a different vehicle (ensure the vehicle itself doesn't affect the hERG channel).
-
-
Non-specific Binding: At high concentrations, compounds can bind non-specifically to the experimental apparatus or cell membranes, leading to inaccurate concentration at the channel.
-
Troubleshooting: Ensure thorough mixing and consider using silanized glassware to reduce non-specific binding.
-
-
Cell Health: Unhealthy cells can lead to unstable recordings and variability.
-
Troubleshooting: Monitor cell viability and membrane integrity throughout the experiment. Ensure proper cell culture conditions.
-
Q: I'm not seeing any hERG inhibition even at the highest soluble concentration of this compound. How can I be sure my assay is working?
A: It's crucial to run positive controls to validate your assay.
-
Positive Control: Always include a known hERG inhibitor (e.g., E-4031, astemizole, or cisapride) in your experiments.[6][9] This will confirm that your experimental setup can detect hERG inhibition.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound does not affect the hERG current.
Experimental Protocols
The gold standard for assessing hERG channel inhibition is the manual whole-cell patch-clamp electrophysiology assay.[13][14]
Manual Whole-Cell Patch-Clamp Protocol for hERG Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). Culture cells to 70-90% confluency.
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope.
-
Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
Hold the cell at a resting potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.
-
-
Data Acquisition:
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with different concentrations of this compound, allowing sufficient time for the effect to stabilize at each concentration.
-
Record the current at each concentration.
-
Apply a positive control at the end of the experiment to confirm assay sensitivity.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway for this compound.
hERG Assay Experimental Workflow
Caption: Experimental workflow for a hERG patch-clamp assay.
Logical Relationship for hERG Risk Assessment
Caption: Logical relationship for hERG risk assessment.
Frequently Asked Questions (FAQs)
Q1: Why is hERG channel affinity a concern in drug development? A1: The hERG (human Ether-à-go-go-Related Gene) potassium channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel can prolong the QT interval of the electrocardiogram, which can lead to a life-threatening arrhythmia called Torsades de Pointes (TdP).[6][7] Therefore, assessing a compound's affinity for the hERG channel is a critical step in cardiac safety assessment.
Q2: What does it mean that this compound is a "dissociated" glucocorticoid receptor agonist? A2: A dissociated GR agonist, like this compound, separates the two main signaling pathways of the glucocorticoid receptor: transrepression and transactivation.[2][3] Transrepression is generally associated with the desired anti-inflammatory effects, while transactivation is linked to many of the undesirable side effects of corticosteroids. The goal of developing dissociated agonists is to retain the therapeutic benefits while reducing the side-effect profile.
Q3: Does a hERG IC50 of >30 µM mean this compound is completely safe from a cardiac perspective? A3: While a high IC50 value is encouraging, it does not guarantee complete cardiac safety. The risk is relative to the therapeutic plasma concentration. If the therapeutic Cmax is also high, the safety margin could still be narrow. A comprehensive cardiac risk assessment should also consider effects on other ion channels.
Q4: Can I use an automated patch-clamp system for my hERG assay? A4: Yes, automated patch-clamp systems are widely used for higher throughput screening of hERG channel inhibition. They can provide reliable data, but the manual patch-clamp technique is still considered the "gold standard" for its precision and data quality.[13][14]
Q5: What should I do if my hERG assay results are ambiguous or difficult to interpret? A5: If your results are unclear, consider the following:
-
Repeat the experiment: Ensure the results are reproducible.
-
Check your controls: Verify that your positive and vehicle controls are behaving as expected.
-
Assess compound stability and solubility: Ensure your test compound is stable and soluble in the assay buffer at the tested concentrations.
-
Consult with an electrophysiologist: If you are not an expert in patch-clamp techniques, seeking advice from an experienced electrophysiologist can be invaluable for troubleshooting and data interpretation.
References
- 1. Predicting QT prolongation in humans during early drug development using hERG inhibition and an anaesthetized guinea-pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Transrepression - Wikipedia [en.wikipedia.org]
- 12. Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the relationship between hERG inhibition and the magnitude of QTc prolongation: An in vitro to clinical translational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: BI 653048 & CYP450 Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI 653048 and encountering issues related to Cytochrome P450 (CYP450) enzyme inhibition in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the known inhibitory profile of this compound against major CYP450 isoforms?
A1: this compound has been shown to inhibit several CYP450 isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.[1] It is important to consider these inhibitory activities when designing and interpreting experiments involving this compound in systems where CYP450 enzymes are active.
Table 1: IC50 Values of this compound for CYP450 Isoforms [1]
| CYP450 Isoform | IC50 (µM) |
| CYP1A2 | >50 |
| CYP2D6 | 41 |
| CYP2C9 | 12 |
| CYP2C19 | 9 |
| CYP3A4 | 8 |
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist.[1] It functions as a "dissociated" GR agonist, meaning it has different effects on gene transrepression (generally associated with anti-inflammatory effects) and transactivation (often linked to side effects).[2][3] Glucocorticoids like this compound typically bind to the GR, which then translocates to the nucleus and acts as a transcription factor to regulate gene expression.[4]
Q3: Are there any known species differences in the activity of this compound?
A3: Yes, this compound has shown species selectivity. It has reduced functional transrepression potency in mice, making it unsuitable for in vivo evaluation in standard preclinical mouse models.[2] This is an important consideration when translating in vitro findings to in vivo animal studies.
Troubleshooting Guide
Problem 1: I am observing unexpected changes in the metabolism of my test compound when co-incubated with this compound. Could this be due to CYP450 inhibition?
Possible Cause: Yes, if your experimental system contains active CYP450 enzymes, the observed effects could be due to the inhibitory activity of this compound on isoforms such as CYP3A4, CYP2C19, CYP2C9, and CYP2D6.[1]
Suggested Solutions:
-
Run appropriate controls:
-
Include control incubations with your test compound and the vehicle used for this compound to establish a baseline metabolism profile.
-
Include positive control inhibitors for the specific CYP450 isoforms you suspect are involved to confirm that the assay is sensitive to inhibition.
-
-
Use a lower concentration of this compound: If experimentally feasible, reducing the concentration of this compound to well below the IC50 values for the relevant CYP450 isoforms may minimize off-target inhibitory effects.
-
Characterize the inhibition: Perform a direct CYP450 inhibition assay using this compound to determine the IC50 value in your specific assay system. This will help you to understand the concentration-dependent inhibitory effect.
Problem 2: How can I determine if the inhibition by this compound is reversible or time-dependent?
Possible Cause: The nature of the inhibition (reversible vs. time-dependent) can impact how you design your experiments and interpret the data. Time-dependent inhibition (TDI) is of greater concern as it can lead to irreversible loss of enzyme activity.[5]
Suggested Solutions:
-
Perform an IC50 shift assay: This assay compares the IC50 value of this compound with and without a pre-incubation period in the presence of NADPH.[5] A significant shift in the IC50 value after pre-incubation suggests time-dependent inhibition.
-
Determine Ki and kinact: If TDI is observed, further experiments to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI) can provide a more detailed understanding of the inhibitory mechanism.[5]
Problem 3: My results suggest that this compound is inhibiting a CYP450 isoform not listed in the known inhibitory profile. What should I do?
Possible Cause: The publicly available data may not be exhaustive, or your specific experimental conditions (e.g., different substrate, different test system) may reveal inhibitory activity against other isoforms.
Suggested Solutions:
-
Conduct a broad CYP450 inhibition panel: Test this compound against a wider range of CYP450 isoforms using a validated assay system.
-
Use specific chemical inhibitors: Employ known selective inhibitors for different CYP450 isoforms to help identify the enzyme(s) responsible for the metabolism of your compound of interest and how this compound might be interfering.[6]
-
Consider recombinant enzymes: Using recombinant CYP450 enzymes allows you to test the inhibitory effect of this compound on individual isoforms in a clean system, avoiding the complexity of liver microsomes.[7]
Experimental Protocols
Protocol 1: Determination of IC50 for CYP450 Inhibition
This protocol provides a general framework for determining the IC50 value of a test compound like this compound.
-
Materials:
-
Human liver microsomes (HLMs) or recombinant CYP450 enzymes
-
This compound
-
CYP450 isoform-specific substrate
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitor
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system for metabolite quantification
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the appropriate vehicle.
-
In a microplate, combine the HLMs or recombinant enzyme, phosphate buffer, and the this compound dilutions.
-
Initiate the reaction by adding the isoform-specific substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite using LC-MS/MS.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: IC50 Shift Assay for Time-Dependent Inhibition
This protocol is designed to assess whether a compound is a time-dependent inhibitor of a CYP450 enzyme.
-
Materials:
-
Same as for the IC50 determination protocol.
-
-
Procedure:
-
Perform three sets of experiments in parallel:
-
Condition 1 (No pre-incubation): Follow the standard IC50 determination protocol.
-
Condition 2 (Pre-incubation without NADPH): Pre-incubate the HLMs or recombinant enzyme with this compound and buffer at 37°C for a set time (e.g., 30 minutes). Then, initiate the reaction by adding the substrate and NADPH.
-
Condition 3 (Pre-incubation with NADPH): Pre-incubate the HLMs or recombinant enzyme with this compound, buffer, and NADPH at 37°C for the same set time. Then, initiate the reaction by adding the substrate.
-
-
Determine the IC50 value for each condition.
-
A significant decrease in the IC50 value in Condition 3 compared to Conditions 1 and 2 indicates time-dependent inhibition. A fold shift of greater than 1.5 is often considered significant.[5]
-
Visualizations
Caption: Troubleshooting workflow for investigating CYP450 inhibition by this compound.
Caption: Simplified signaling pathway of this compound as a glucocorticoid receptor agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. youtube.com [youtube.com]
- 5. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 6. criver.com [criver.com]
- 7. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
optimizing BI 653048 concentration for maximal efficacy
Technical Support Center: BI 653048
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in pre-clinical research. Below you will find frequently asked questions and troubleshooting guides to ensure maximal efficacy and reproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective, ATP-competitive inhibitor of the dual-specificity kinases MEK1 and MEK2. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their downstream substrates, the extracellular signal-regulated kinases ERK1 and ERK2. This action effectively blocks signal transduction down the RAS/RAF/MEK/ERK pathway, which is frequently hyperactivated in various human cancers, leading to a reduction in tumor cell proliferation and survival.
BI 653048 Technical Support Center: Troubleshooting Unexpected Experimental Results
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving BI 653048, a selective, nonsteroidal glucocorticoid receptor (GR) agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing no or low efficacy of this compound in my mouse model of inflammation?
A1: This is a known limitation of the compound. This compound exhibits species selectivity and has been shown to have reduced functional transrepression potency in mice.[1][2] Therefore, it is not suitable for in vivo evaluation in standard preclinical mouse models.[1][2] For in vivo studies, rat models have been successfully used, such as the collagen-induced arthritis model.[1][2]
Q2: I am observing steroid-like side effects in my experiments. Isn't this compound designed to be a dissociated agonist with fewer side effects?
A2: this compound is a "dissociated" GR agonist, which theoretically separates the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation).[1][2] However, clinical studies in healthy human subjects revealed that while this compound demonstrated desired anti-inflammatory effects comparable to prednisolone, the undesirable side-effect profile associated with glucocorticoid steroids could not be fully dissociated.[3] For example, a greater reduction in osteocalcin (a marker of bone formation) was observed with 200 mg of this compound compared to 20 mg of prednisolone.[3]
Q3: What is the expected potency of this compound in vitro? My IC50 values seem off.
A3: The reported in vitro potency of this compound can vary depending on the assay. For direct binding to the glucocorticoid receptor, the IC50 is approximately 55 nM.[4] In a functional assay measuring the inhibition of TNF-stimulated IL-6 production in mouse RAW cells, the IC50 is around 100 nM.[4] In human cell systems, the IC50 for IL-6 inhibition is reported to be 23 nM.[1][2] Ensure your experimental conditions, such as cell type and stimulus, are comparable to these published assays.
Q4: I am seeing unexpected drug-drug interaction results. Could this compound be affecting metabolic enzymes?
A4: Yes, this compound has been shown to inhibit several cytochrome P450 (CYP) isoforms.[4] This could lead to unexpected pharmacokinetic profiles of co-administered drugs that are metabolized by these enzymes. It is important to consider these potential interactions when designing and interpreting your experiments.
Quantitative Data Summary
In Vitro Activity of this compound
| Parameter | Value | Species/Cell Line | Reference |
| Glucocorticoid Receptor (GR) IC50 | 55 nM | Human | [4] |
| IL-6 Inhibition IC50 | 100 nM | Mouse (RAW cells) | [4] |
| IL-6 Inhibition IC50 | 23 nM | Human | [1][2] |
| hERG Ion Channel IC50 | >30 µM | Recombinant HEK293 cells | [4] |
Cytochrome P450 (CYP) Inhibition by this compound
| CYP Isoform | IC50 | Reference |
| CYP1A2 | 50 µM | [4] |
| CYP2D6 | 41 µM | [4] |
| CYP2C9 | 12 µM | [4] |
| CYP2C19 | 9 µM | [4] |
| CYP3A4 | 8 µM | [4] |
In Vivo Efficacy of this compound in Rat Collagen-Induced Arthritis Model
| Dose (oral admin.) | Effect on Histology Parameters | Reference |
| 3 mg/kg | Non-significant decrease | [1][4] |
| 10 mg/kg | Significant decrease in pannus and bone resorption (33%) | [1][4] |
| 30 mg/kg | Significant decrease in all parameters (87-96%) | [1][4] |
| ED50 (summed scores) | 14 mg/kg | [1] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
A general workflow for assessing the in vitro activity of this compound on cytokine inhibition is as follows:
-
Cell Culture: Plate appropriate cells (e.g., human A549 cells or mouse RAW 264.7 macrophages) in a suitable medium and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce the production of the cytokine of interest (e.g., IL-6).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production.
-
Quantification: Collect the cell culture supernatant and measure the concentration of the cytokine using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cytokine concentration against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
potential off-target effects of BI 653048 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BI 653048 in cellular assays. The information is tailored for researchers, scientists, and drug development professionals to address potential off-target effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, orally active, nonsteroidal agonist of the glucocorticoid receptor (GR) with an IC50 value of 55 nM.[1] It is described as a "dissociated" GR agonist, meaning it exhibits different regulatory profiles for gene transrepression and transactivation.[2][3] This dissociation is intended to separate the anti-inflammatory effects (primarily mediated by transrepression) from the side effects associated with traditional glucocorticoids (often linked to transactivation).[4]
Q2: What are the known off-target effects of this compound observed in cellular assays?
This compound has been observed to have several off-target effects, primarily the inhibition of cytochrome P450 (CYP) enzymes and a reduced affinity for the hERG potassium channel.[1] It also has high selectivity against other nuclear receptors like the mineralocorticoid receptor (MR) and progesterone receptor (PR).[2][3]
Q3: What is the significance of the "dissociated" nature of this compound's activity?
The dissociated activity of this compound refers to its differential effects on GR-mediated transrepression and transactivation.[2][3] Glucocorticoid anti-inflammatory effects are largely attributed to transrepression, where the GR complex inhibits the activity of pro-inflammatory transcription factors like NF-κB.[4][5] Conversely, many of the undesirable side effects of glucocorticoids are linked to transactivation, where the GR complex directly binds to DNA and activates gene expression.[4][5] A dissociated agonist like this compound that preferentially induces transrepression over transactivation could potentially offer a better safety profile.
Troubleshooting Guides
Guide 1: Investigating Off-Target CYP450 Enzyme Inhibition
Issue: Unexpected drug-drug interactions or altered metabolic profiles in cells treated with this compound. This may be due to its inhibitory effects on various CYP450 isoforms.
Troubleshooting Steps:
-
Confirm Identity and Purity of this compound: Ensure the compound is of high purity and has been stored correctly to prevent degradation.
-
Select Appropriate Assay System:
-
Human Liver Microsomes (HLMs): Provide a physiologically relevant environment with a mixture of CYP enzymes.
-
Recombinant CYP Enzymes (Baculovirus/E. coli expressed): Allow for the assessment of inhibition of specific CYP isoforms.
-
-
Choose a Detection Method:
-
Perform IC50 Determination: Test a range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for each CYP isoform of interest.
-
Data Analysis: Compare the obtained IC50 values with the known values for this compound (see Table 1) and consider the concentrations used in your primary cellular assays.
Guide 2: Assessing hERG Potassium Channel Affinity
Issue: Concerns about potential cardiotoxicity, which can be associated with inhibition of the hERG channel, leading to QT interval prolongation.[8][9]
Troubleshooting Steps:
-
Utilize the Whole-Cell Patch-Clamp Technique: This is the gold standard for assessing ion channel function and pharmacology.[10][11]
-
Cell Line Selection: Use a mammalian cell line stably expressing the human hERG potassium channel, such as HEK293 or CHO cells.[1][10][12]
-
Experimental Conditions:
-
Concentration-Response Curve: Generate a concentration-response curve for this compound to determine its IC50 value for hERG channel inhibition.
-
Interpretation: An IC50 value greater than 30 µM for this compound suggests a low affinity and reduced risk of hERG-related cardiotoxicity at typical therapeutic concentrations.[1]
Quantitative Data Summary
Table 1: Off-Target Inhibition of Cytochrome P450 Isoforms by this compound [1][3]
| CYP450 Isoform | IC50 (µM) |
| CYP1A2 | >50 |
| CYP2D6 | 41 |
| CYP2C9 | 12 |
| CYP2C19 | 9 |
| CYP3A4 | 8 |
Table 2: hERG Channel Affinity and Anti-Inflammatory Activity of this compound [1][3]
| Target/Assay | IC50 |
| hERG Potassium Channel | >30 µM |
| TNF-stimulated IL-6 Production (mouse RAW cells) | 100 nM |
Experimental Protocols
Protocol 1: General CYP450 Inhibition Assay using Human Liver Microsomes and LC-MS/MS
-
Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.
-
Prepare isoform-specific substrate solutions.
-
-
Incubation:
-
In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound (this compound) or vehicle control.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the isoform-specific substrate and NADPH.
-
-
Reaction Termination:
-
Stop the reaction at a specific time point by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis by LC-MS/MS to quantify the formation of the metabolite.
-
-
Data Calculation:
-
Determine the percent inhibition at each concentration of this compound relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.[13]
-
Protocol 2: General Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition
-
Cell Culture:
-
Culture HEK293 cells stably expressing the hERG channel in appropriate media.
-
Plate the cells onto coverslips for electrophysiological recording.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fill glass micropipettes with an appropriate internal solution and establish a whole-cell configuration.
-
-
Data Acquisition:
-
Apply a specific voltage protocol to elicit hERG currents.
-
Record baseline currents in the extracellular solution.
-
Perfuse the cells with increasing concentrations of this compound and record the corresponding currents.
-
-
Analysis:
-
Measure the peak tail current at each concentration of the test compound.
-
Calculate the percentage of current inhibition compared to the baseline.
-
Generate a concentration-response curve and determine the IC50 value.[9]
-
Protocol 3: General TNF-α Stimulated IL-6 Production Assay in RAW 264.7 Macrophages
-
Cell Seeding:
-
Pre-treatment:
-
Stimulation:
-
Stimulate the cells with mouse TNF-α or LPS (e.g., 1 µg/mL) to induce IL-6 production and incubate for 24 hours.[15]
-
-
Supernatant Collection:
-
Collect the cell culture supernatants.
-
-
ELISA:
-
Quantify the concentration of IL-6 in the supernatants using a commercially available mouse IL-6 ELISA kit, following the manufacturer's instructions.[14]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 production by this compound compared to the TNF-α/LPS-stimulated control.
-
Determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. opnme.com [opnme.com]
- 4. pnas.org [pnas.org]
- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
overcoming limitations of BI 653048 in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the limitations of BI 653048 in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active, nonsteroidal glucocorticoid (GC) agonist with an IC50 of 55 nM for the glucocorticoid receptor (GR).[1][2] It is described as a "dissociated" GR agonist, meaning it displays different regulatory profiles for gene transrepression and transactivation.[3][4][5][6] The current hypothesis suggests that the anti-inflammatory effects of GCs are primarily mediated through transrepression, while many side effects are associated with transactivation.[3][5][7]
Q2: What are the main limitations of using this compound in preclinical research?
A2: The primary limitation of this compound is its species selectivity, with reduced functional transrepression potency in mice. This makes it unsuitable for use in standard preclinical mouse models.[3][4][5][6] Additionally, while it demonstrates anti-inflammatory effects, clinical studies have shown that the undesirable side-effect profile associated with traditional glucocorticoid steroids could not be completely dissociated from this compound.[8]
Q3: Can I use this compound in mouse models?
A3: No, it is not recommended to use this compound in standard preclinical mouse models due to its reduced functional transrepression potency in this species.[3][4][5][6]
Q4: What alternative in vivo models can be used for this compound studies?
A4: Rat models have been successfully used to evaluate the in vivo efficacy of this compound, specifically the collagen-induced arthritis (CIA) model.[3][5] Another potential alternative model is the transgenic zebrafish, which has been developed to monitor glucocorticoid receptor activity in vivo and can be used for high-throughput screening of GR agonists and antagonists.[1][3][4][9]
Troubleshooting Guides
In Vitro Studies
Problem: Poor Solubility of this compound in Aqueous Buffers
-
Possible Cause: this compound has low aqueous solubility.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.[2] A stock solution of up to 100 mg/mL (193.98 mM) can be prepared in DMSO, though this may require sonication.[2]
-
Use freshly opened, high-purity DMSO. Hygroscopic DMSO can negatively impact the solubility of the compound.[2]
-
Perform serial dilutions for working solutions. When preparing working solutions for your in vitro assays, perform serial dilutions from the DMSO stock into your aqueous assay buffer.
-
Maintain a low final concentration of the organic solvent. Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Consider the use of a mild detergent. For cell-free assays, adding a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to the assay buffer may help to maintain solubility.
-
Problem: Inconsistent Results in Cell-Based Assays
-
Possible Cause: Variability in cell health, passage number, or compound precipitation.
-
Troubleshooting Steps:
-
Ensure consistent cell culture conditions. Use cells within a defined passage number range and ensure they are healthy and in the logarithmic growth phase before treatment.
-
Visually inspect for compound precipitation. Before adding the treatment to your cells, and after dilution into the cell culture medium, visually inspect the solution for any signs of precipitation. If precipitation is observed, you may need to lower the final concentration of this compound.
-
Include appropriate controls. Always include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells) and a positive control (e.g., a known glucocorticoid like dexamethasone).
-
In Vivo Studies
Problem: Difficulty in Formulating this compound for Oral Administration in Rats
-
Possible Cause: Low aqueous solubility and the need for a stable suspension for accurate dosing.
-
Troubleshooting Steps:
-
Use a cremophor-based vehicle. this compound has been successfully formulated for oral administration in rats using a 30% cremophor solution.[3][5]
-
Ensure proper homogenization. When preparing the formulation, ensure that this compound is thoroughly and uniformly suspended in the vehicle to guarantee consistent dosing. This may require sonication or homogenization.
-
Prepare the formulation fresh daily. To avoid potential stability issues, it is recommended to prepare the dosing solution fresh each day of the study.
-
Problem: Unexpected Off-Target Effects
-
Possible Cause: Although this compound is selective, it may interact with other targets at higher concentrations.
-
Troubleshooting Steps:
-
Review the selectivity profile. this compound has been screened against the Eurofins SafetyScreen44™ panel and showed no strong hits at a concentration of 10 µM.[6] It also exhibits selectivity against the mineralocorticoid (MR) and progesterone (PR) receptors.[5] However, it does inhibit some cytochrome P450 enzymes at micromolar concentrations.[1][2]
-
Include a negative control compound. If available, use a structurally related but inactive compound as a negative control to help differentiate on-target from off-target effects.
-
Perform dose-response studies. Observing a clear dose-dependent effect can provide evidence for on-target activity.
-
Consider potential for drug-drug interactions. Be aware of the potential for this compound to inhibit CYP enzymes, which could affect the metabolism of co-administered drugs.[1][2]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target/Assay | IC50 | Species/Cell Line | Reference |
| Glucocorticoid Receptor (GR) | 55 nM | Human | [1][2] |
| IL-6 Production (TNF-stimulated) | 100 nM | Mouse RAW cells | [1][2] |
| CYP1A2 | 50 µM | - | [1][2] |
| CYP2D6 | 41 µM | - | [1][2] |
| CYP2C9 | 12 µM | - | [1][2] |
| CYP2C19 | 9 µM | - | [1][2] |
| CYP3A4 | 8 µM | - | [1][2] |
| hERG Ion Channel | >30 µM | Recombinant HEK293 cells | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Rat Collagen-Induced Arthritis Model
| Dose (mg/kg, p.o.) | Effect on Pannus and Bone Resorption | Effect on Summed Histology Scores | Reference |
| 3 | Non-significant decrease | Non-significant decrease | [1][3][5] |
| 10 | 33% decrease (significant) | 27% decrease (significant) | [1][3][5] |
| 30 | 87-96% decrease (significant) | 87-96% decrease (significant) | [1][3][5] |
Experimental Protocols
Protocol 1: In Vivo Collagen-Induced Arthritis (CIA) in Rats
This protocol is a general guideline based on established methods for inducing CIA in rats.
Materials:
-
Male Lewis rats (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound
-
Vehicle (e.g., 30% cremophor)
-
Syringes and needles for immunization and oral gavage
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA (for the primary immunization) or IFA (for the booster immunization) until a stable emulsion is formed.
-
-
Immunization:
-
On day 0, immunize rats intradermally at the base of the tail with 100-200 µL of the collagen/CFA emulsion.
-
On day 7 (or as per optimized protocol), administer a booster immunization with the collagen/IFA emulsion at a site near the primary injection.
-
-
Treatment:
-
Prepare the desired concentrations of this compound in the vehicle (e.g., 3, 10, and 30 mg/kg in 30% cremophor).
-
Beginning at the onset of arthritis (typically around day 10-14), administer this compound or vehicle daily by oral gavage.
-
-
Assessment of Arthritis:
-
Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Score the severity of arthritis using a standardized scoring system (e.g., 0-4 for each paw).
-
At the end of the study, collect tissues for histological analysis of joint inflammation, pannus formation, cartilage damage, and bone resorption.
-
Protocol 2: In Vitro IL-6 Inhibition Assay
This is a general protocol for assessing the inhibitory effect of this compound on IL-6 production in a cell-based assay.
Materials:
-
Mouse macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to stimulate IL-6 production
-
This compound
-
DMSO
-
IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Add the stimulating agent (e.g., LPS or TNF-α) to the wells to induce IL-6 production. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 18-24 hours) to allow for IL-6 secretion.
-
-
Measurement of IL-6:
-
Collect the cell culture supernatants.
-
Quantify the amount of IL-6 in the supernatants using an IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 production for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of this compound as a dissociated GR agonist.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A transgenic zebrafish model for monitoring glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A transgenic zebrafish model for monitoring glucocorticoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Frontiers | Applications of the SR4G Transgenic Zebrafish Line for Biomonitoring of Stress-Disrupting Compounds: A Proof-of-Concept Study [frontiersin.org]
- 8. Clinical profile of the functionally selective glucocorticoid receptor agonist this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Validation & Comparative
Validating BI 653048 Binding to the Glucocorticoid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BI 653048's binding to the glucocorticoid receptor (GR) with other relevant compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the validation and understanding of this selective nonsteroidal GR agonist.
Executive Summary
This compound is a selective, nonsteroidal glucocorticoid receptor agonist characterized as a "dissociated" agonist.[1] This dissociation refers to its differential effects on the two primary GR signaling pathways: transrepression and transactivation. The anti-inflammatory effects of glucocorticoids are largely attributed to transrepression, while many of the undesirable side effects are linked to transactivation.[2] this compound's profile suggests the potential for a more favorable therapeutic window compared to traditional glucocorticoids. This guide presents a comparative analysis of its binding affinity and explores the experimental methodologies used to validate such interactions.
Data Presentation: Comparative Binding Affinity
The following table summarizes the binding affinities of this compound and other key glucocorticoid receptor ligands. Lower IC50, Ki, or Kd values indicate higher binding affinity.
| Compound | Type | Binding Affinity (IC50, nM) | Binding Affinity (Ki, nM) | Binding Affinity (pIC50) |
| This compound | Selective GR Agonist | 55 [3][4] | - | - |
| Dexamethasone | Steroidal GR Agonist | - | 5.5 | - |
| Prednisolone | Steroidal GR Agonist | - | 5.3 | - |
| ZK-216348 | Selective GR Agonist | 20.3[5][6][7] | - | 7.7[8] |
| AZD5423 | Selective GR Modulator | 0.9[9][10] | - | - |
Note: IC50 values are dependent on assay conditions and may not be directly comparable to Ki values. pIC50 is the negative logarithm of the IC50 value.
Glucocorticoid Receptor Signaling Pathway
The binding of a ligand to the glucocorticoid receptor initiates a cascade of events that ultimately modulates gene expression. The "dissociated" nature of this compound is best understood in the context of the two major signaling pathways: transactivation and transrepression.
References
- 1. opnme.com [opnme.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. ZK-216348|ZK216348 [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of BI 653048 and Other Selective Glucocorticoid Receptor Agonists (SEGRAs)
This guide provides a comparative overview of the selective glucocorticoid receptor agonist (SEGRA), BI 653048, and other notable SEGRAs. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to facilitate informed comparisons. This document summarizes quantitative data in structured tables, details key experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows.
Introduction to SEGRAs
Selective Glucocorticoid Receptor Agonists (SEGRAs), also known as dissociated glucocorticoid receptor ligands, are a class of compounds designed to retain the anti-inflammatory properties of traditional glucocorticoids while minimizing their associated side effects.[1] The therapeutic action of glucocorticoids is primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[2] Upon activation, the GR can modulate gene expression through two main mechanisms:
-
Transrepression: The GR monomer interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), to suppress the expression of pro-inflammatory genes. This mechanism is largely responsible for the anti-inflammatory effects of glucocorticoids.[1][2]
-
Transactivation: GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of various proteins. This mechanism is associated with many of the undesirable side effects of glucocorticoid therapy, such as metabolic changes and osteoporosis.[2]
SEGRAs are designed to preferentially induce transrepression over transactivation, thereby offering a potentially improved therapeutic index compared to classical glucocorticoids like prednisolone and dexamethasone.[1]
Comparative Performance of this compound and Other SEGRAs
Direct head-to-head comparative studies of this compound against a wide range of other SEGRAs are limited in the public domain. The available data primarily compares this compound with the traditional corticosteroid, prednisolone. This guide compiles available quantitative data for this compound and other prominent SEGRAs to facilitate an indirect comparison.
Table 1: In Vitro Activity of this compound and Other SEGRAs
| Compound | Glucocorticoid Receptor (GR) Binding Affinity (IC50, nM) | IL-6 Inhibition (IC50, nM) | Notes |
| This compound | 55 | 23[3] | A nonsteroidal, functionally selective GR agonist.[4] |
| Mapracorat (ZK-245186) | Not explicitly reported, but shows comparable efficacy to dexamethasone in inhibiting cytokine release.[5] | Comparable to dexamethasone (IC50s in the low nM range).[5] | A nonsteroidal SEGRA evaluated for topical and ophthalmic use.[6] |
| CpdA (Compound A) | High affinity, in the nM range; reported to be 4-fold higher than dexamethasone.[7][8] | Not explicitly reported. | A plant-derived nonsteroidal GR ligand that selectively activates transrepression.[9] |
| Fosdagrocorat (PF-04171327) | Not explicitly reported. | Not explicitly reported. | A prodrug of the active metabolite PF-00251802, a dissociated GR agonist.[10] |
| AZD5423 | 0.9 | Not explicitly reported. | An inhaled, non-steroidal selective GR modulator.[11] |
| MK-5932 | Not explicitly reported. | Potently blocks LPS-induced cytokine production in rat and human whole blood.[12] | A nonsteroidal SEGRA with an improved metabolic profile in preclinical models.[13] |
It is crucial to note that the data in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Clinical Efficacy and Safety Observations
| Compound | Indication Studied | Comparator | Key Efficacy Findings | Key Safety/Side Effect Profile Observations |
| This compound | Inflammation (in healthy volunteers) | Prednisolone | Comparable anti-inflammatory efficacy to 20 mg prednisolone at a 200 mg dose.[4] | Moderate changes in C-peptide, glucose, insulin, and cortisol compared to prednisolone. A greater reduction in osteocalcin was observed. The undesirable side-effect profile associated with GC steroids could not be disassociated from this compound.[4] |
| Fosdagrocorat (PF-04171327) | Rheumatoid Arthritis | Prednisone, Placebo | 10 mg and 15 mg doses showed efficacy similar to 10 mg prednisone in improving ACR20 responses.[14] | Safety profile was similar to 5 mg prednisone. Reduced impact on bone formation markers compared to prednisone.[14] |
| Mapracorat | Atopic Dermatitis, Allergic Conjunctivitis, Post-cataract surgery inflammation | Placebo | Phase II trials initiated.[6] | Demonstrated a reduced propensity to cause metabolic and ocular side effects in preclinical models.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of SEGRAs are provided below.
Glucocorticoid Receptor (GR) Binding Assay
This assay determines the affinity of a compound for the glucocorticoid receptor.
Protocol:
-
Preparation of GR-containing lysate: A cell line expressing the human glucocorticoid receptor (e.g., A549 cells) is cultured and harvested. The cells are then lysed to release the intracellular components, including the GR.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cell lysate in the presence of varying concentrations of the test compound (e.g., this compound or other SEGRAs).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Unbound radioligand is then separated from the receptor-bound radioligand, typically by filtration or dextran-coated charcoal adsorption.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.
Inhibition of IL-6 Production Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).
Protocol:
-
Cell Culture and Seeding: A relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1), is cultured and seeded into microplates.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of IL-6.
-
Incubation: The plates are incubated for a sufficient time (e.g., 24 hours) to allow for IL-6 to be secreted into the cell culture supernatant.
-
Quantification of IL-6: The concentration of IL-6 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit specific for human IL-6.
-
Data Analysis: The percentage of inhibition of IL-6 production is calculated for each concentration of the test compound relative to the stimulated control. The IC50 value, the concentration of the compound that causes 50% inhibition of IL-6 production, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
NF-κB and AP-1 Transrepression Reporter Gene Assays
These assays are used to assess the ability of a compound to inhibit the activity of the pro-inflammatory transcription factors NF-κB and AP-1.
Protocol:
-
Cell Line and Transfection: A suitable cell line (e.g., A549 or HEK293) is transiently or stably transfected with a reporter plasmid. This plasmid contains a luciferase or other reporter gene under the control of a promoter with multiple binding sites for either NF-κB or AP-1. A constitutively expressed control reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: The transfected cells are treated with various concentrations of the SEGRA being tested.
-
Stimulation: After a pre-incubation period with the compound, the cells are stimulated with an appropriate inducer of NF-κB (e.g., tumor necrosis factor-alpha, TNF-α) or AP-1 (e.g., phorbol 12-myristate 13-acetate, PMA).
-
Cell Lysis and Reporter Assay: After the stimulation period, the cells are lysed, and the activity of the reporter enzyme (e.g., firefly luciferase) and the control reporter (e.g., Renilla luciferase) are measured using a luminometer and appropriate substrates.
-
Data Analysis: The activity of the primary reporter is normalized to the activity of the control reporter. The percentage of inhibition of reporter gene expression is calculated for each compound concentration relative to the stimulated control. The IC50 value for transrepression is then determined.
GRE-mediated Transactivation Reporter Gene Assay
This assay measures the ability of a compound to activate gene expression through glucocorticoid response elements (GREs).
Protocol:
-
Cell Line and Transfection: A cell line is transfected with a reporter plasmid containing a luciferase gene downstream of a promoter with one or more GREs.
-
Compound Treatment: The transfected cells are treated with a range of concentrations of the test SEGRA.
-
Cell Lysis and Reporter Assay: Following an incubation period, the cells are lysed, and the luciferase activity is measured.
-
Data Analysis: The fold induction of luciferase activity is calculated for each compound concentration relative to the vehicle-treated control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, and the maximum efficacy (Emax) are determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of SEGRAs and a typical experimental workflow for their characterization.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Clinical profile of the functionally selective glucocorticoid receptor agonist this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-allergic effects of mapracorat, a novel selective glucocorticoid receptor agonist, in human conjunctival fibroblasts and epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapracorat - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of Fosdagrocorat (PF-04171327), a Dissociated Glucocorticoid Receptor Agonist, in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The preclinical efficacy, selectivity and pharmacologic profile of MK-5932, an insulin-sparing selective glucocorticoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of selective glucocorticoid receptor modulator MK-5932 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fosdagrocorat (PF-04171327) versus prednisone or placebo in rheumatoid arthritis: a randomised, double-blind, multicentre, phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Gene Expression Analysis to Validate BI 653048 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BI 653048, a novel selective glucocorticoid receptor (GR) agonist, with the established corticosteroids prednisolone and dexamethasone. The focus is on validating the activity of this compound through gene expression analysis, highlighting its "dissociated" mechanism of action which aims to separate anti-inflammatory effects from metabolic side effects.
Introduction to this compound
This compound is a non-steroidal, selective glucocorticoid receptor agonist.[1] It is classified as a "dissociated" GR agonist, meaning it displays different regulatory profiles for gene transrepression and transactivation.[2][3] This dissociation is hypothesized to lead to a more favorable therapeutic index, with potent anti-inflammatory effects (primarily mediated by transrepression) and reduced metabolic side effects (often associated with transactivation).
Mechanism of Action: Transactivation vs. Transrepression
The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a glucocorticoid, translocates to the nucleus to regulate gene expression. This regulation occurs through two primary mechanisms:
-
Transactivation: The GR homodimer binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes. This mechanism is associated with many of the metabolic side effects of corticosteroids.
-
Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby repressing the expression of pro-inflammatory genes. This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.
The following diagram illustrates this dual mechanism of action.
Comparative Performance Data
The following tables summarize the available in vitro and clinical data comparing this compound with prednisolone and dexamethasone.
Table 1: In Vitro Activity Comparison
| Compound | GR Binding Affinity (IC50/Kd) | IL-6 Inhibition (IC50) | Cell Line | Reference |
| This compound | 55 nM (IC50) | 100 nM | Mouse RAW cells | [1] |
| Dexamethasone | ~0.83 nM (Kd) | ~20 nM | A549 cells | [4][5] |
| Prednisolone | ~50 nM (Km) | ~50 nM | A549 cells | [4][6] |
Note: Direct comparison is challenging due to variations in experimental assays and cell lines used across different studies.
Table 2: Clinical Gene Expression Comparison (Healthy Male Subjects)
| Gene | This compound (200 mg) vs. Placebo | Prednisolone (20 mg) vs. Placebo | Comment | Reference |
| IL1R2 | Reduced Expression | - | Anti-inflammatory marker | [7] |
| ITGB3 | Reduced Expression | - | Involved in cell adhesion | [7] |
| SDPR | Reduced Expression | - | - | [7] |
| FKBP5 | Comparable Expression | Comparable Expression | GR-responsive gene, marker of GR activation | [7] |
| ZBTB16 | Comparable Expression | Comparable Expression | Involved in cell differentiation and apoptosis | [7] |
| DDIT4 | Comparable Expression | Comparable Expression | Involved in cellular stress response | [7] |
Experimental Protocols
To validate the activity of this compound and compare it to other glucocorticoids, a robust gene expression analysis workflow is required. The following outlines a general protocol using RNA sequencing (RNA-Seq).
Experimental Workflow for Gene Expression Analysis
Detailed Methodologies
1. Cell Culture and Treatment:
-
Human A549 lung carcinoma cells, a well-established model for studying anti-inflammatory responses, are cultured under standard conditions.
-
Cells are treated with various concentrations of this compound, prednisolone, dexamethasone, or a vehicle control for a specified time (e.g., 6 or 24 hours).
2. RNA Isolation and Quality Control:
-
Total RNA is extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for sequencing.
3. RNA Sequencing (RNA-Seq) Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
Enriched mRNA is fragmented and converted to cDNA.
-
Sequencing adapters are ligated to the cDNA fragments.
-
The resulting library is amplified by PCR and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Bioinformatic Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified using tools such as RSEM or featureCounts.
-
Differential Expression Analysis: Differentially expressed genes between treatment groups and the vehicle control are identified using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed to identify the biological processes and pathways affected by each compound.
5. Quantitative PCR (qPCR) Validation:
-
A subset of differentially expressed genes identified by RNA-Seq, particularly those related to inflammation and metabolism, are validated using qPCR.
-
cDNA is synthesized from the same RNA samples used for RNA-Seq.
-
qPCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan).
-
Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Conclusion
The available data suggests that this compound is a potent and selective GR agonist with a dissociated profile that favors transrepression over transactivation. Clinical studies have shown that it can achieve comparable anti-inflammatory gene expression changes to prednisolone.[7] Further head-to-head preclinical studies using standardized gene expression analysis protocols, as outlined above, will be crucial to fully elucidate its comparative activity profile against established glucocorticoids and to validate its potential for an improved therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical profile of the functionally selective glucocorticoid receptor agonist this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of BI 653048 Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the glucocorticoid receptor (GR) agonist, BI 653048, across various species. The information is supported by available experimental data to facilitate informed decisions in preclinical and translational research.
This compound is a novel, nonsteroidal, "dissociated" glucocorticoid receptor agonist.[1][2] This dissociation refers to its differential ability to modulate the two primary modes of GR signaling: transrepression and transactivation. The transrepression pathway, primarily associated with the anti-inflammatory effects of glucocorticoids, involves the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1. The transactivation pathway, linked to many of the undesirable side effects of glucocorticoids, involves the direct binding of the GR to DNA to activate gene expression.[3][4] this compound has been designed to preferentially elicit transrepression over transactivation, with the goal of achieving a better therapeutic window compared to traditional corticosteroids.[1][2]
A key characteristic of this compound is its species selectivity, with reports indicating reduced functional potency in mice.[1][2] This guide summarizes the available quantitative data on the activity and pharmacokinetic properties of this compound in humans, rats, and dogs, and addresses the noted differences in mice.
Quantitative Data Summary
The following tables provide a summary of the available in vitro and in vivo data for this compound across different species.
In Vitro Activity & Potency
| Parameter | Human | Rat | Dog | Mouse |
| Glucocorticoid Receptor (GR) Binding IC50 (nM) | 55 | Not Reported | Not Reported | >2000 |
| IL-6 Inhibition IC50 (nM) | 23 | Not Reported | Not Reported | Not Reported |
Note: The species for the GR IC50 of 55 nM is not explicitly stated in the source documents but is presumed to be human based on the context of drug development data. The IC50 for mouse is reported as >2000 nM, indicating significantly lower binding affinity.[2]
In Vitro DMPK Parameters
| Parameter | Human | Rat | Dog |
| Hepatocyte Stability (% QH) | 13 | 23 | <7 |
| Microsomal Stability (% QH) | 13 | <6 | Not Reported |
| Plasma Protein Binding (%) | 91.8 | 96.1 | 97.4 |
In Vivo Pharmacokinetics
| Parameter | Rat |
| Terminal Half-life (t1/2) (h) | 4.2 |
In Vivo Efficacy (Rat Collagen-Induced Arthritis Model)
| Dose (mg/kg, p.o.) | Effect on Ankle Inflammation, Pannus Formation, Cartilage Damage, and Bone Resorption |
| 3 | Non-significant decrease |
| 10 | Significant decrease in pannus and bone resorption (33%) and summed scores (27%) |
| 30 | Significant decrease in all parameters (87-96%) |
ED50 for summed scores was determined to be 14 mg/kg.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its evaluation.
Caption: Proposed mechanism of this compound action.
Caption: A generalized workflow for preclinical evaluation.
Experimental Protocols
Detailed below are representative methodologies for key experiments cited in the evaluation of glucocorticoid receptor agonists.
Glucocorticoid Receptor (GR) Binding Assay (Competitive Binding Assay)
This assay determines the affinity of a test compound for the glucocorticoid receptor.
Principle: This assay measures the ability of a test compound (e.g., this compound) to compete with a fluorescently labeled GR ligand (tracer) for binding to the GR protein. The displacement of the tracer by the test compound results in a decrease in fluorescence polarization, which is proportional to the binding affinity of the test compound.
Materials:
-
Recombinant human GR protein
-
Fluorescently labeled GR ligand (e.g., a fluorescent dexamethasone derivative)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin and dithiothreitol)
-
Test compound (this compound) and reference compound (e.g., dexamethasone)
-
Microplate (e.g., 384-well, black, low-volume)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound and reference compound in assay buffer.
-
Add a fixed concentration of the fluorescent GR ligand to all wells of the microplate.
-
Add the diluted test compounds and reference compound to the respective wells. Include control wells with no test compound (maximum polarization) and wells with a saturating concentration of a non-fluorescent GR ligand (minimum polarization).
-
Initiate the binding reaction by adding a fixed concentration of the GR protein to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percentage of inhibition of tracer binding for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of tracer binding) by fitting the data to a sigmoidal dose-response curve.
GR-Mediated Transrepression of NF-κB Activity (Reporter Gene Assay)
This assay measures the ability of a GR agonist to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element and an expression plasmid for the GR. Activation of NF-κB (e.g., by TNF-α) induces luciferase expression. The ability of a test compound to inhibit this TNF-α-induced luciferase activity is a measure of its GR-mediated transrepression activity.
Materials:
-
Human cell line (e.g., A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Reporter plasmid (e.g., pNF-κB-Luc)
-
GR expression plasmid (if not endogenously expressed at sufficient levels)
-
Transfection reagent
-
TNF-α
-
Test compound (this compound) and reference compound (e.g., dexamethasone)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the NF-κB reporter plasmid and the GR expression plasmid using a suitable transfection reagent.
-
After transfection, treat the cells with serial dilutions of the test compound or reference compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of TNF-α to activate NF-κB, in the continued presence of the test compound.
-
Incubate for a further period (e.g., 6-8 hours).
-
Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.
-
Calculate the percentage of inhibition of TNF-α-induced luciferase activity for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
IL-6 Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).
Principle: Immune cells (e.g., peripheral blood mononuclear cells or a macrophage-like cell line) are stimulated to produce IL-6. The concentration of IL-6 in the cell culture supernatant is measured in the presence and absence of the test compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., U937)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., lipopolysaccharide - LPS)
-
Test compound (this compound) and reference compound (e.g., dexamethasone)
-
IL-6 ELISA kit
-
Microplate reader for ELISA
Procedure:
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with serial dilutions of the test compound or reference compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with a fixed concentration of LPS to induce IL-6 production.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of LPS-induced IL-6 production for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Rat Collagen-Induced Arthritis (CIA) Model
This is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Principle: Arthritis is induced in susceptible strains of rats by immunization with type II collagen emulsified in an adjuvant. This leads to the development of an autoimmune polyarthritis that shares many pathological features with human rheumatoid arthritis. The effect of a test compound on the development and severity of arthritis is then assessed.
Materials:
-
Susceptible rat strain (e.g., Lewis rats)
-
Type II collagen (e.g., from bovine or chicken)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (this compound)
-
Vehicle for drug administration
-
Calipers for measuring paw swelling
-
Histology equipment and reagents
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize rats intradermally at the base of the tail with an emulsion of type II collagen and IFA.
-
On day 7, administer a booster immunization.
-
-
Treatment:
-
Begin treatment with the test compound (e.g., this compound administered orally) or vehicle at the onset of clinical signs of arthritis (typically around day 10-12) or prophylactically.
-
Administer the treatment daily for a specified period (e.g., until day 21).
-
-
Assessment of Arthritis:
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers), redness, and joint stiffness.
-
Assign a clinical arthritis score to each paw based on the severity of inflammation.
-
-
Terminal Evaluation:
-
At the end of the study, euthanize the animals and collect hind paws for histological analysis.
-
Evaluate synovial inflammation, pannus formation, cartilage damage, and bone erosion in stained tissue sections.
-
-
Data Analysis:
-
Compare the mean arthritis scores, paw swelling, and histological parameters between the treatment groups and the vehicle control group to determine the efficacy of the test compound.
-
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Chemically Modified DNA Aptamers Bind Interleukin-6 with High Affinity and Inhibit Signaling by Blocking Its Interaction with Interleukin-6 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of BI 653048's Selective Glucocorticoid Receptor Agonism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective glucocorticoid receptor (GR) agonist BI 653048 with other alternative selective GR modulators (SGRMs). The information presented herein is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview for researchers and professionals in the field of drug development.
Introduction to Selective Glucocorticoid Receptor Agonism
Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents. However, their long-term use is limited by significant side effects. The therapeutic actions of GCs are primarily mediated through the GR, which upon ligand binding, can modulate gene expression through two main mechanisms: transrepression and transactivation. Transrepression, the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1, is thought to be responsible for the desired anti-inflammatory effects. Conversely, transactivation, the direct binding of GR to glucocorticoid response elements (GREs) to activate gene transcription, is associated with many of the undesirable side effects, such as metabolic dysregulation and osteoporosis.
Selective GR agonists, also known as "dissociated" agonists, are compounds designed to preferentially induce transrepression over transactivation, with the aim of retaining the anti-inflammatory efficacy of traditional GCs while reducing their side effect profile. This compound is a non-steroidal, selective GR agonist that has been investigated for its potential to achieve this separation of effects.
Comparative Analysis of this compound and Other Selective GR Agonists
This section presents a comparative analysis of this compound against other notable SGRMs, including Prednisolone (a conventional glucocorticoid), PF-04171327 (Fosdagrocorat), AZD5423, and Mapracorat. The data is summarized in the tables below, followed by detailed experimental protocols for the key assays.
In Vitro Activity and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound and comparator compounds.
| Compound | GR Binding Affinity (Ki, nM) | Transrepression (IC50, nM) | Transactivation (EC50, nM) | Selectivity vs. MR/PR |
| This compound | 55 (IC50)[1] | 23 (IL-6 inhibition)[2] | - | >100-fold vs. MR and PR[3] |
| Prednisolone | - | - | - | - |
| PF-04171327 | 79 (IC50) | - | - | - |
| AZD5423 | - | - | - | - |
| Mapracorat | - | ~0.2 (TNFα inhibition)[4] | - | - |
Data for Prednisolone, AZD5423, and some parameters for other compounds were not available in the searched literature.
In Vivo Efficacy in a Rat Model of Arthritis
The efficacy of this compound was evaluated in a rat model of collagen-induced arthritis (CIA).
| Compound | Dose (mg/kg, p.o.) | Efficacy in Rat CIA Model |
| This compound | 3 | Non-significant decrease in all histology parameters[1][3] |
| 10 | Significant decrease in pannus and bone resorption (33%)[1][3] | |
| 30 | Significant decrease in all parameters (87-96%)[1][3] |
Clinical Trial Findings in Healthy Volunteers
A Phase I clinical study in healthy male subjects compared the effects of this compound with prednisolone.
| Parameter | This compound (200 mg) | Prednisolone (20 mg) |
| Anti-inflammatory Markers | Comparable anti-inflammatory efficacy[5] | Comparable anti-inflammatory efficacy[5] |
| Gene Expression | Reduced expression of IL1R2, ITGB3, and SDPR. Comparable levels of FKBP5, ZBTB16, and DDIT4.[5] | - |
| Metabolic Effects | Moderate changes in C-peptide, glucose, and insulin.[5] | - |
| Bone Metabolism | Greater reduction of osteocalcin.[5] | - |
| Overall Conclusion | Demonstrated desired anti-inflammatory effects, but the undesirable side-effect profile could not be disassociated.[5] | - |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Glucocorticoid Receptor Binding Assay
Principle: This assay measures the ability of a test compound to compete with a fluorescently labeled ligand for binding to the GR. A decrease in fluorescence polarization indicates displacement of the labeled ligand and binding of the test compound.
General Protocol:
-
A solution of purified, full-length human GR is prepared.
-
A fluorescently labeled GR ligand (e.g., Fluormone™ GS Red) is used as the tracer.
-
Serial dilutions of the test compound (e.g., this compound) are prepared.
-
The GR, fluorescent tracer, and test compound are incubated together in a microplate.
-
The fluorescence polarization of each well is measured using a plate reader.
-
The data is plotted as fluorescence polarization versus the logarithm of the test compound concentration.
-
The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is determined by fitting the data to a sigmoidal dose-response curve.
IL-6 Inhibition Assay (Transrepression)
Principle: This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) induced by an inflammatory stimulus.
General Protocol (using A549 human lung carcinoma cells):
-
A549 cells are seeded in a multi-well plate and cultured until confluent.
-
The cells are then treated with serial dilutions of the test compound for a specified period.
-
Following pre-treatment with the compound, the cells are stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce IL-6 production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of IL-6 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The percentage of inhibition of IL-6 production is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of IL-6 production, is determined.
MMTV Reporter Gene Assay (Transactivation)
Principle: This assay measures the ability of a GR agonist to activate the transcription of a reporter gene under the control of a GR-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.
General Protocol:
-
A suitable mammalian cell line is transiently or stably transfected with a plasmid containing the firefly luciferase reporter gene driven by the MMTV promoter.
-
The transfected cells are then treated with serial dilutions of the test compound.
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The fold induction of luciferase activity is calculated relative to vehicle-treated cells.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined from the dose-response curve.
Collagen-Induced Arthritis (CIA) in Rats (In Vivo Efficacy)
Principle: This is a widely used animal model of rheumatoid arthritis. Immunization of susceptible rat strains with type II collagen emulsified in an adjuvant induces an autoimmune inflammatory arthritis that shares many pathological features with the human disease.
General Protocol:
-
Male Lewis rats are typically used.
-
Type II collagen is emulsified with an adjuvant, such as Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).
-
On day 0, the rats are immunized via intradermal injection at the base of the tail with the collagen/adjuvant emulsion.
-
A booster immunization is often given on day 7.
-
The development and severity of arthritis are monitored by clinically scoring the paws for redness, swelling, and joint deformity.
-
Treatment with the test compound (e.g., this compound) is initiated at the onset of disease or prophylactically.
-
At the end of the study, the animals are euthanized, and the paws are collected for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for In Vitro Assays
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. opnme.com [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical profile of the functionally selective glucocorticoid receptor agonist this compound in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of BI 653048: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of the Investigational Compound BI 653048
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides a comprehensive framework for its safe management and disposal based on established best practices for laboratory chemical waste.
Understanding this compound: A Summary of Key Characteristics
This compound is a selective, orally active, nonsteroidal glucocorticoid receptor (GR) agonist. The following table summarizes its key characteristics based on available research. This information is crucial for assessing potential hazards and ensuring appropriate handling procedures.
| Characteristic | Data |
| Molecular Formula | C₂₄H₂₃F₂N₃O₃ |
| Molecular Weight | 455.46 g/mol |
| Primary Target | Glucocorticoid Receptor (GR) |
| Recommended Storage | Store at -20°C for short-term and -80°C for long-term. |
| Known Biological Activity | Potent anti-inflammatory agent. |
Experimental Protocols: General Guidance in the Absence of a Specific SDS
In the absence of a specific SDS for this compound, it is critical to treat the compound as potentially hazardous. The following general experimental protocols for handling and waste segregation should be followed.
Personal Protective Equipment (PPE):
-
Always wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.
-
Ensure a calibrated eye wash station and safety shower are readily accessible.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical advice.
-
Prevent the generation of dust or aerosols.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.[1][2]
-
Sharps: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[1]
Disposal Workflow for this compound
The proper disposal of any chemical waste, especially a novel or investigational compound, is a process that requires careful consideration and adherence to institutional and regulatory guidelines. The following workflow provides a logical, step-by-step approach to the disposal of this compound in the absence of a specific SDS.
Caption: Disposal workflow for this compound.
Critical Step: Consultation with Environmental Health and Safety (EHS)
Given the lack of a specific SDS, the most critical step in the disposal process is to consult with your institution's Environmental Health and Safety (EHS) department .[3][4][5][6][7][8][9] EHS professionals are trained to assess the risks of unknown or novel compounds and will provide specific guidance that is compliant with federal, state, and local regulations.[10][11]
When contacting your EHS department, be prepared to provide them with all available information on this compound, including:
-
The compound's name and any known synonyms.
-
The summary of characteristics provided in the table above.
-
The nature of the waste (e.g., solid, liquid, concentration).
-
The type of container the waste is in.
Your EHS department will then provide instructions for the final labeling, storage, and pickup of the hazardous waste.[6][7] Adhering to their guidance is essential for ensuring the safety of all laboratory personnel and protecting the environment.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Managing Chemical Waste | EHS [research.cuanschutz.edu]
- 4. ehs.psu.edu [ehs.psu.edu]
- 5. Waste Disposal | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 6. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Chemical Waste | Yale Environmental Health & Safety [ehs.yale.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
Essential Safety and Handling Guidance for BI 653048
Disclaimer: A specific Safety Data Sheet (SDS) for BI 653048 was not located in the public domain. The following guidance is based on general laboratory safety principles for handling potent, non-steroidal research compounds and information gathered from chemical suppliers. Researchers must supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a selective, non-steroidal glucocorticoid agonist. The following operational and disposal plans offer procedural, step-by-step guidance to ensure the safe handling of this potent research compound.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety glasses with side shields or safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder outside of a certified chemical fume hood or ventilated enclosure. |
Standard Operating Procedures for Safe Handling
Adherence to these standard operating procedures is critical for the safe handling of this compound.
1. Engineering Controls:
- All work involving the weighing, preparation of solutions, or any procedure that may generate dust or aerosols of this compound must be conducted in a certified chemical fume hood or other suitable ventilated enclosure.
2. Weighing and Preparation:
- Before weighing, ensure the balance is clean and located within the fume hood.
- Use appropriate weighing paper or a container to prevent contamination of the balance.
- When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. Administration and In-Vivo Studies:
- For in-vivo studies, appropriate animal handling restraints and techniques should be used to minimize the risk of accidental exposure.
- All personnel involved in the administration of this compound to animals should wear the recommended PPE.
4. Personal Hygiene:
- Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
- Avoid touching your face, eyes, or other exposed skin with gloved hands.
Spill and Disposal Procedures
Spill Response:
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area of the spill and restrict access.
-
Inform Supervisor: Notify your laboratory supervisor immediately.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including respiratory protection if the spill involves a powder.
-
Contain the Spill: For small spills, gently cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Clean-Up: Carefully collect the absorbent material and spilled substance using appropriate tools (e.g., forceps, dustpan) and place it into a labeled, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a final rinse with water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous chemical waste.
Waste Disposal:
All waste materials containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Handling a Small Spill of this compound
Caption: Workflow for responding to a small laboratory spill of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
